Technical Guide: 3-Amino-N,N-dimethylpropane-1-sulfonamide Hydrochloride in Targeted Oncology Synthesis
Executive Summary The compound 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride is a highly specialized, bifunctional aliphatic amine[1]. While structurally unassuming, it has emerged as a critical synthon in the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride is a highly specialized, bifunctional aliphatic amine[1]. While structurally unassuming, it has emerged as a critical synthon in the design and synthesis of next-generation allosteric inhibitors[2]. Specifically, it is a foundational building block in the development of Methionine Adenosyltransferase 2A (MAT2A) inhibitors—a class of therapeutics designed to exploit synthetic lethality in MTAP-deleted cancers[3].
This whitepaper provides an in-depth mechanistic analysis of the compound's structural utility, its biological rationale in oncology, and a self-validating experimental protocol for its incorporation into complex pharmaceutical scaffolds.
Physicochemical & Structural Profiling
Understanding the physical properties of this synthon is critical for optimizing reaction conditions, particularly in polar aprotic environments.
H315 (Skin Irrit.), H319 (Eye Irrit.), H336 (STOT SE 3)[1]
Structural Causality in Drug Design
As a Senior Application Scientist, it is vital to understand why this specific moiety is selected during lead optimization:
The Hydrochloride Salt Form : Isolating the aliphatic amine as an HCl salt prevents premature atmospheric oxidation and degradation[4]. It also yields a highly crystalline, non-hygroscopic solid that ensures precise stoichiometric weighing during high-throughput synthesis.
The Propyl Linker : The three-carbon (
sp3
) aliphatic chain provides optimal conformational flexibility. This allows the molecule to navigate narrow solvent channels within target proteins without introducing rigid steric clashes[3].
N,N-Dimethylsulfonamide Tail : Sulfonamides are classic pharmacophores. However, primary sulfonamides often act as hydrogen-bond donors, leading to off-target binding with ubiquitous enzymes like carbonic anhydrases. By dimethylating the nitrogen, the hydrogen-bond donor capacity is eliminated[6]. This modification not only enhances target selectivity but also precisely tunes the lipophilicity (LogP) to improve cellular permeability in solid tumors.
Mechanistic Rationale: The MTAP/MAT2A Synthetic Lethality Axis
The primary modern application of 3-amino-N,N-dimethylpropane-1-sulfonamide is the synthesis of MAT2A inhibitors (such as 2-oxoquinazoline derivatives)[2]. The biological causality behind this is rooted in the concept of synthetic lethality .
Approximately 15% of all human cancers exhibit a homozygous deletion of the MTAP (methylthioadenosine phosphorylase) gene, which is frequently co-deleted with the tumor suppressor CDKN2A[7]. In healthy cells, MTAP metabolizes methylthioadenosine (MTA). In MTAP-deleted cancer cells, MTA accumulates to toxic levels[8]. MTA is a natural, competitive inhibitor of Protein Arginine Methyltransferase 5 (PRMT5)[9].
To exploit this frail state, researchers target MAT2A, the upstream enzyme responsible for synthesizing S-adenosylmethionine (SAM)—the primary methyl donor for PRMT5[10]. By inhibiting MAT2A with synthon-derived molecules, SAM levels plummet. The combination of high MTA and low SAM creates a synthetic lethal environment, selectively inducing apoptosis in cancer cells while sparing MTAP-wildtype healthy tissue[11].
Diagram 1: The MTAP/MAT2A Synthetic Lethality Biological Pathway.
Experimental Protocol: SNAr Coupling Workflow
The following protocol details a self-validating methodology for coupling 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride to an electrophilic core (e.g., a halogenated 2-oxoquinazoline), a standard procedure in the synthesis of MAT2A inhibitors[2].
Step-by-Step Methodology & Causality
Step 1: Freebasing and Activation
Action : Suspend 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at 0 °C.
Causality : The hydrochloride salt is nucleophilically inert. DIPEA is selected over standard Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile, ensuring highly selective deprotonation of the synthon's primary amine. DMF is utilized as a polar aprotic solvent to stabilize the highly polar transition states of the subsequent reaction.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
Action : Introduce the halogenated electrophilic core (1.0 eq) to the mixture. Elevate the temperature to 80–100 °C under an inert nitrogen atmosphere and stir for 12 hours.
Causality : The primary aliphatic amine attacks the electron-deficient aromatic ring. The thermal energy is strictly required to overcome the aromatic stabilization energy, facilitating the formation of the transient Meisenheimer complex before the halide leaving group is expelled[2].
Step 3: Quenching and Phase Extraction
Action : Cool the reaction to room temperature. Quench with distilled water and extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine and dry over anhydrous
Na2SO4
.
Causality : The addition of water safely crashes out the DMF and inorganic hydrochloride salts into the aqueous phase. EtOAc selectively partitions the less polar, newly coupled product. Drying over
Na2SO4
removes trace water that could interfere with downstream crystallization.
Action : Purify the crude product via flash column chromatography (DCM:MeOH gradient). Validate the fraction using LC-MS (ESI+) and
1H
-NMR.
Causality : LC-MS must confirm the exact mass addition of the synthon free base (+165.24 Da minus the displaced halide).
1H
-NMR validation is achieved by identifying the characteristic singlet of the N,N-dimethyl protons at ~2.7 ppm and the multiplet of the central propyl
CH2
at ~1.8 ppm, confirming the structural integrity of the sulfonamide tail has survived the thermal conditions.
Diagram 2: SNAr Synthetic Workflow for Synthon Integration.
Conclusion
The integration of 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride into modern drug discovery pipelines highlights the importance of precision in synthon selection. By providing an optimal balance of nucleophilicity, steric shielding, and lipophilicity, this compound enables the synthesis of highly selective MAT2A inhibitors, driving forward the clinical reality of synthetic lethal therapies for MTAP-deleted oncology patients.
References
NextSDS. "3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride - Chemical Substance Information." NextSDS Database. 1
Agios Pharmaceuticals, Inc. "WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors." Google Patents. 2
PMC / NIH. "A review of the known MTA-cooperative PRMT5 inhibitors." National Institutes of Health.9
ACS Publications. "Journey of Methionine Adenosyltransferase 2A Inhibitors: From Bench to Advanced Clinical Trials." American Chemical Society. 3
MDPI. "Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention." MDPI. 7
Google Patents. "US20180371551A1 - Mat2a inhibitors for treating mtap null cancer." Google Patents. 8
ResearchGate. "Dual inhibition of MAT2A and PRMT5 delivers synergistic anti-tumor responses in preclinical models of MTAP -deleted cancer." ResearchGate. 11
ACS Publications. "Structure-Based Design and Optimization of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors with High Selectivity, Brain Penetration, and In Vivo Efficacy." American Chemical Society. 6
Comprehensive Synthesis and Process Optimization of 3-Amino-N,N-dimethylpropane-1-sulfonamide Hydrochloride
Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers Compound: 3-Amino-N,N-dimethylpropane-1-sulfonamide hydrochloride (CAS: 91893-74-2) Executive Summary & Strategic Rationale The c...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers
Compound: 3-Amino-N,N-dimethylpropane-1-sulfonamide hydrochloride (CAS: 91893-74-2)
Executive Summary & Strategic Rationale
The compound 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride is a highly versatile bifunctional aliphatic building block. It features a primary amine primed for electrophilic coupling (e.g., amide bonds, reductive aminations) and a terminal N,N-dimethylsulfonamide moiety that frequently serves as a stable, polar, hydrogen-bond-accepting pharmacophore.
In modern medicinal chemistry, this motif is heavily utilized to optimize the pharmacokinetic properties of small molecules, significantly improving aqueous solubility and metabolic stability. It has been prominently featured in the synthesis of Methionine Adenosyltransferase 2A (MAT2A) inhibitors for oncology [1], Autotaxin inhibitors for fibrotic diseases [2], and SUV39H2 epigenetic modulators [3].
As a Senior Application Scientist, I have structured this whitepaper to move beyond a simple "recipe." We will explore the causality behind the synthetic route, utilizing a four-step sequence grounded in the Gabriel synthesis. This route is specifically chosen to bypass the over-alkylation pitfalls of direct amination, ensuring a highly pure primary amine salt suitable for rigorous pharmaceutical development.
Retrosynthetic Analysis and Pathway Design
Directly reacting 3-chloropropane-1-sulfonyl chloride with ammonia and dimethylamine simultaneously is impossible due to competing nucleophilicities. Furthermore, reacting the intermediate 3-chloro-N,N-dimethylpropane-1-sulfonamide with aqueous ammonia typically yields a complex mixture of primary, secondary, and tertiary amines.
To ensure absolute selectivity, we utilize a Gabriel Synthesis approach. The bulky phthalimide anion acts as a protected nitrogen equivalent, performing a clean SN2 displacement of the alkyl chloride. Subsequent hydrazinolysis (the Ing-Manske procedure) cleanly unmasks the primary amine. Finally, trapping the free base as a hydrochloride salt prevents auto-degradation and provides a highly crystalline, shelf-stable solid.
Figure 1: Four-step synthetic workflow for 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride.
Detailed Step-by-Step Methodologies
Every protocol below is designed as a self-validating system . In-process controls (IPCs) are embedded to ensure the chemist can verify the success of each transformation before proceeding.
Step 1: Sulfonamidation (Synthesis of 3-chloro-N,N-dimethylpropane-1-sulfonamide)
Objective: Selectively react the highly electrophilic sulfonyl chloride with dimethylamine while preserving the alkyl chloride [2].
Dissolve 3-chloropropane-1-sulfonyl chloride in anhydrous DCM (0.2 M) under an inert N2 atmosphere. Cool the flask to 0 °C using an ice bath. Causality: Low temperatures suppress the hydrolysis of the sulfonyl chloride by ambient moisture.
Add TEA (2.5 eq) in a single portion.
Add Dimethylamine hydrochloride (1.2 eq) in small portions over 15 minutes. Causality: TEA acts as an acid scavenger, neutralizing the HCl generated to prevent the precipitation of dimethylamine hydrochloride, which would stall the reaction.
Remove the ice bath and stir at room temperature for 2 hours.
Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (UV active, KMnO4 active) should disappear, replaced by a more polar spot.
Workup: Quench with 1M HCl (aqueous) to remove excess TEA and unreacted amine. Extract with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield a pale yellow oil.
Step 2: Gabriel Substitution (Phthalimide Intermediate)
Objective: Displace the terminal alkyl chloride with a protected nitrogen source.
Dissolve the intermediate from Step 1 in anhydrous DMF (0.5 M).
Add Potassium phthalimide (1.1 eq).
Heat the suspension to 90 °C for 12 hours. Causality: DMF is a polar aprotic solvent that leaves the bulky phthalimide anion unsolvated and highly nucleophilic, drastically accelerating the SN2 displacement.
Self-Validation: LCMS analysis should show the disappearance of the chloride mass (M+H ~186) and the appearance of the phthalimide adduct (M+H ~297).
Workup: Cool to room temperature and pour the mixture into rapidly stirring ice water (5x volume of DMF). The product will crash out as a white precipitate. Filter, wash with cold water, and dry under high vacuum.
Step 3: Hydrazinolysis (Ing-Manske Deprotection)
Objective: Cleave the phthalimide protecting group to release the primary amine.
Suspend the phthalimide intermediate in Ethanol (0.2 M).
Add Hydrazine hydrate (1.5 eq) dropwise.
Reflux the mixture (80 °C) for 4 hours. Causality: Hydrazine acts as a potent bis-nucleophile, attacking the imide carbonyls to form the highly stable, insoluble byproduct phthalhydrazide, driving the reaction forward entropically and enthalpically.
Self-Validation: As the reaction progresses, the initial suspension will briefly clear, followed by the precipitation of a voluminous white solid (phthalhydrazide).
Workup: Cool to 0 °C and filter off the phthalhydrazide byproduct. Concentrate the filtrate. To ensure complete removal of phthalhydrazide, resuspend the crude residue in cold DCM, filter again, and concentrate to yield the free base amine as a viscous oil.
Step 4: Hydrochloride Salification
Objective: Convert the volatile, reactive free base into a stable, pure hydrochloride salt.
Reagents: Free base amine, 4M HCl in Dioxane, Diethyl ether (Et2O).
Procedure:
Dissolve the free base in a minimal amount of dry Et2O (or DCM if solubility is poor).
Cool to 0 °C.
Dropwise add 4M HCl in Dioxane (1.2 eq). Causality: The anhydrous acid protonates the primary amine. Because the resulting salt is highly polar, it becomes completely insoluble in the non-polar ether/dioxane mixture, driving crystallization.
Self-Validation: Immediate formation of a white precipitate upon addition of the acid. The pH of the supernatant should be acidic (pH ~2 on indicator paper).
Workup: Filter the white solid under a nitrogen blanket (the salt can be slightly hygroscopic). Wash with cold Et2O and dry in a vacuum oven at 40 °C for 12 hours.
Quantitative Data & Analytical Characterization
To ensure rigorous quality control, the synthesized batch must be benchmarked against the following analytical parameters.
Parameter
Expected Result / Specification
Analytical Purpose
Physical Appearance
White to off-white crystalline powder
Indicates absence of transition metal or conjugated organic impurities.
Confirms structural connectivity. The 6H singlet at 2.85 ppm is diagnostic for the N,N-dimethyl group.
References
Below is the consolidated list of authoritative sources and patent literature grounding the synthetic methodologies and applications described in this guide.
Title: WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors
Source: Google Patents
URL
Title: Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors
Source: Journal of Medicinal Chemistry - ACS Publications
URL
Title: US10508109B2 - Bicyclic compound and use thereof for inhibiting SUV39H2
Source: Google Patents
URL
Foundational
Strategic Application of 3-Amino-N,N-dimethylpropane-1-sulfonamide Hydrochloride in Targeted Oncology
An In-Depth Technical Whitepaper on MAT2A Inhibitor Development Executive Summary The pursuit of synthetic lethality has revolutionized precision oncology, allowing researchers to target genetic vulnerabilities previousl...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Whitepaper on MAT2A Inhibitor Development
Executive Summary
The pursuit of synthetic lethality has revolutionized precision oncology, allowing researchers to target genetic vulnerabilities previously considered "undruggable." A premier example is the targeting of Methionine Adenosyltransferase 2A (MAT2A) in tumors harboring deletions in the MTAP (methylthioadenosine phosphorylase) gene [1].
Central to the development of next-generation MAT2A inhibitors is the strategic use of highly specialized chemical building blocks. 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride (CAS: 91893-74-2) has emerged as a critical amine nucleophile in the synthesis of potent, allosteric MAT2A inhibitors (such as 2-oxoquinazoline derivatives) [2]. This whitepaper provides a comprehensive guide to the chemical profiling, structural rationale, and experimental workflows required to utilize this compound in modern drug discovery.
Mechanistic Grounding: The MAT2A/MTAP Synthetic Lethality Axis
To understand the value of this specific building block, one must understand the biological target it helps inhibit. MTAP is co-deleted with the tumor suppressor CDKN2A in approximately 15% of all solid tumors (including glioblastoma, pancreatic, and lung cancers).
Loss of MTAP leads to the intracellular accumulation of methylthioadenosine (MTA). MTA acts as a partial, competitive inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) . Because PRMT5 is already functioning at a diminished capacity in these cancer cells, they become exquisitely dependent on the availability of S-adenosylmethionine (SAM)—the universal methyl donor synthesized by MAT2A. Inhibiting MAT2A depletes SAM, pushing PRMT5 activity below the critical threshold required for survival, thereby inducing apoptosis selectively in MTAP-deleted cells [1].
Figure 1: The synthetic lethality mechanism of MAT2A inhibitors in MTAP-deleted cancers.
Structural Rationale: Why CAS 91893-74-2?
In the design of 2-oxoquinazoline-based MAT2A inhibitors (e.g., IDEAYA Biosciences' scaffolds [2]), the core heterocycle anchors into the allosteric pocket of MAT2A. However, the vector pointing toward the solvent-exposed channel requires a delicate balance of polarity, hydrogen-bonding capability, and metabolic stability.
Causality in Design:
The Propyl Linker: Provides the exact spatial extension required to traverse the lipophilic neck of the MAT2A binding pocket.
The Sulfonamide Oxygens: Act as critical hydrogen-bond acceptors with structured water molecules at the edge of the solvent channel.
The N,N-dimethyl Cap: Prevents metabolic N-demethylation (a liability seen in secondary amines) while maintaining a low polar surface area (PSA) to ensure cellular permeability.
Structure-Activity Relationship (SAR) Impact
The following data summarizes the pharmacological impact of modifying the solvent-channel tail, demonstrating why the N,N-dimethylsulfonamide moiety is optimal [3].
Amine Tail (R-Group)
MAT2A IC₅₀ (nM)
Cellular SDMA IC₅₀ (nM)
Pharmacokinetic / Structural Impact
N,N-dimethylpropane-1-sulfonamide
< 20
< 350
Optimal balance of solubility, permeability, and stability.
N-methylpropane-1-sulfonamide
~ 18
~ 321
Highly potent, but metabolically labile (N-demethylation risk).
Loss of critical sulfonamide-mediated hydrogen bonding.
Experimental Workflows & Protocols
The integration of 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride into a drug scaffold typically involves a Nucleophilic Aromatic Substitution (SNAr) onto a halogenated heterocycle.
Figure 2: End-to-end workflow for synthesizing and validating MAT2A inhibitors.
Protocol 1: Chemical Synthesis (SNAr Coupling)
Objective: Couple CAS 91893-74-2 to a 4-chloro-2-oxoquinazoline intermediate.
Self-Validating Principle: The reaction utilizes a basic scavenger to drive the equilibrium. Progression is validated via real-time LC-MS, tracking the disappearance of the isotopic chlorine cluster (M and M+2) and the appearance of the desired product mass.
Step-by-Step Methodology:
Preparation: Dissolve the electrophile (e.g., 1-(o-tolyl)-7-(trifluoromethyl)-4-chloroquinazolin-2(1H)-one, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the stirring solution.
Causality: 1.0 eq is required to neutralize the HCl salt of the building block, 1.0 eq neutralizes the HCl generated during the SNAr, and the final 1.0 eq maintains a basic pH to ensure the primary amine remains fully deprotonated and nucleophilic.
Nucleophile Addition: Add 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride (1.2 eq) in one portion.
Thermal Activation: Heat the reaction mixture to 80°C under an inert nitrogen atmosphere for 4–6 hours.
Causality: The 4-position of the quinazoline ring requires moderate thermal energy to overcome the activation barrier of the Meisenheimer complex intermediate.
Quench & Extraction: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash 3x with 5% aqueous LiCl.
Causality: Aqueous LiCl is highly effective at partitioning DMF out of the organic layer, preventing solvent contamination during purification.
Purification: Concentrate the organic layer in vacuo and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA modifier).
Protocol 2: In Vitro Cellular Validation (SDMA Assay)
Objective: Validate on-target MAT2A inhibition using a functional biomarker.
Self-Validating Principle: Rather than merely measuring cell death, this protocol measures Symmetric Dimethylarginine (SDMA). Because PRMT5 solely relies on SAM to generate SDMA, a drop in SDMA directly proves that the inhibitor successfully depleted SAM via MAT2A blockade.
Step-by-Step Methodology:
Cell Seeding: Seed isogenic HCT116 MTAP-/- (knockout) and HCT116 MTAP WT (wild-type) cells in 96-well plates at 3,000 cells/well. Incubate overnight at 37°C, 5% CO₂.
Causality: Using an isogenic pair isolates the MTAP deletion as the sole variable, proving the synthetic lethality hypothesis.
Compound Treatment: Perform a 10-point, 3-fold serial dilution of the synthesized inhibitor (starting at 10 µM). Treat cells for 4 days.
Lysis & Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes to clear lysates.
Quantification: Analyze lysates via an SDMA-specific competitive ELISA or Western Blot (using anti-SDMA antibodies).
Data Analysis: Normalize SDMA levels to total protein (e.g., via BCA assay) and calculate the IC₅₀. A successful compound will show sub-micromolar SDMA depletion selectively in the MTAP-/- line.
References
Marjon, K. et al. (2016). MTAP Deletions in Cancer Create Vulnerability to Targeting of the MAT2A/PRMT5/RIOK1 Axis. Cell Reports. Available at:[Link]
Alam, M. et al. (2020).2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors. World Intellectual Property Organization, Patent WO2020123395A1.
Exploratory
Comprehensive Spectral Characterization of 3-Amino-N,N-dimethylpropane-1-sulfonamide Hydrochloride: A Technical Guide
Executive Summary In modern drug discovery, functionalized sulfonamides serve as critical building blocks for synthesizing complex pharmacophores. Specifically, 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride (CA...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, functionalized sulfonamides serve as critical building blocks for synthesizing complex pharmacophores. Specifically, 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride (CAS: 91893-74-2) has emerged as a vital intermediate in the development of methionine adenosyltransferase 2A (MAT2A) inhibitors, which are currently under investigation for treating MTAP-deleted cancers [1][3].
As a Senior Application Scientist, I have designed this whitepaper to provide researchers with a robust, field-proven framework for the spectral characterization (NMR, IR, and MS) of this compound. Moving beyond mere data reporting, this guide emphasizes the causality behind analytical choices and establishes self-validating protocols to ensure absolute data integrity during structural elucidation.
Chemical Profile & Structural Elucidation
Before initiating spectral analysis, it is imperative to understand the physicochemical baseline of the analyte. The presence of the hydrochloride salt significantly alters the electronic environment of the primary amine, shifting its solubility profile and spectral signatures compared to the free base.
Chemical Name: 3-Amino-N,N-dimethylpropane-1-sulfonamide hydrochloride
CAS Number: 91893-74-2 [2]
Molecular Formula:C5H15ClN2O2S
Molecular Weight: 202.70 g/mol
Structural Features: A flexible propyl linker bridging a terminal primary ammonium salt and a highly electron-withdrawing N,N-dimethylsulfonamide group.
Experimental Workflows & Methodologies
To guarantee reproducibility across different laboratory environments, the following analytical workflows are designed as self-validating systems.
Experimental Workflow for Comprehensive Spectral Characterization.
Nuclear Magnetic Resonance (NMR) Protocol
Causality of Solvent Choice: The hydrochloride salt renders the compound insoluble in non-polar solvents like
CDCl3
. Dimethyl sulfoxide-d6 (DMSO-d6) is selected because its high dielectric constant readily solvates the ionic lattice, while also preventing the rapid proton exchange that would otherwise obscure the
NH3+
signal in protic solvents like
D2O
.
Self-Validating Mechanism: Tetramethylsilane (TMS) is spiked as an internal standard (0.00 ppm) to lock the chemical shift. Concurrently, the residual solvent peak of DMSO-d6 (2.50 ppm for
1H
, 39.5 ppm for
13C
) serves as a secondary calibration point. If the delta between TMS and the residual solvent peak deviates from exactly 2.50 ppm, the software's phase or baseline correction is flagged for recalibration.
Fourier-Transform Infrared (FT-IR) Protocol
Methodology: Attenuated Total Reflectance (ATR) FT-IR is utilized to avoid the moisture absorption artifacts common in KBr pellet preparation, which is critical given the hygroscopic nature of amine hydrochlorides.
Self-Validating Mechanism: A background scan of the empty diamond ATR crystal is collected immediately prior to sample analysis to subtract ambient
CO2
and water vapor. The presence of a sharp peak at 2300 cm⁻¹ in the raw sample data would invalidate the background subtraction, prompting an immediate re-scan.
Mass Spectrometry (ESI-MS) Protocol
Methodology: Samples are diluted to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid to promote ionization.
Self-Validating Mechanism: The protocol employs a pre-run calibration using a standard tuning mix to validate mass accuracy (< 5 ppm error). A blank solvent injection directly precedes the sample to rule out column carryover, ensuring the
m/z
167.08 peak is intrinsically tied to the analyte.
Spectral Data Interpretation & Causality
NMR Interpretation
In the
1H
NMR spectrum, the electron-withdrawing nature of the sulfonamide group heavily deshields the adjacent methylene protons (C1), pushing them downfield to ~3.10 ppm. The terminal amine, protonated as
NH3+
, appears as a broad singlet integrating to 3 protons around 8.15 ppm. This broadening is caused by the quadrupolar relaxation of the
14N
nucleus combined with intermediate chemical exchange rates in DMSO. The two N-methyl groups are chemically equivalent due to free rotation around the S-N bond, presenting as a sharp 6-proton singlet at 2.75 ppm.
FT-IR Interpretation
The IR spectrum is dominated by the sulfonamide and ammonium functionalities. The S=O asymmetric and symmetric stretches are highly diagnostic, appearing at 1335 cm⁻¹ and 1145 cm⁻¹, respectively. The protonated primary amine (
NH3+
) exhibits a characteristic broad, multi-band absorption region between 3200 and 2800 cm⁻¹, overlapping with the aliphatic C-H stretches.
ESI-MS Fragmentation Pathway
Under positive electrospray ionization (+ESI), the salt dissociates, and the free base is protonated to yield the parent molecular ion
[M+H]+
at
m/z
167.08. The primary fragmentation pathway involves the neutral loss of ammonia (-17 Da), a hallmark of terminal aliphatic amines, yielding an abundant product ion at
m/z
150.06. A secondary pathway involves the cleavage of the C-S bond, generating the dimethylsulfamoyl cation at
m/z
108.01.
Proposed ESI-MS Positive Ion Fragmentation Pathway.
Quantitative Data Summary
The following tables summarize the expected spectral assignments based on the structural logic and empirical behavior of similar sulfonamide-aliphatic amine hydrochlorides.
Google Patents. "WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors." World Intellectual Property Organization.
Foundational
Comprehensive Safety, Handling, and Physicochemical Profiling of 3-Amino-N,N-dimethylpropane-1-sulfonamide Hydrochloride
Executive Summary In modern drug discovery and organic synthesis, 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride (CAS: 91893-74-2) serves as a highly versatile bifunctional aliphatic building block. The molecule...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and organic synthesis, 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride (CAS: 91893-74-2) serves as a highly versatile bifunctional aliphatic building block. The molecule features a nucleophilic primary amine tethered to an N,N-dimethylsulfonamide moiety via a propyl spacer. This specific structural arrangement provides unique hydrogen-bonding capabilities and favorable pharmacokinetic properties, making it a critical intermediate in the synthesis of advanced therapeutics, such as methionine adenosyltransferase 2A (MAT2A) inhibitors for targeted oncology[1].
Handling this compound requires a deep understanding of its physicochemical state. Because aliphatic freebase amines are prone to autoxidation and can be difficult to handle due to their hygroscopic nature, this compound is supplied as a hydrochloride (HCl) salt. While this drastically improves benchtop stability, it introduces specific toxicological and handling considerations that must be managed in a laboratory setting.
The causality behind utilizing the hydrochloride salt form lies in its ability to lock the primary amine in a protonated state (
−NH3+
). This prevents unwanted nucleophilic side reactions during storage and drastically enhances aqueous solubility, which is essential for both biological screening assays and biphasic synthetic reactions[2].
Data supported by commercial chemical profiling[2].
Toxicological Mechanisms & GHS Profiling
According to standardized safety data, 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride is classified under the Globally Harmonized System (GHS) with the following hazards[3]:
STOT SE 3 (H336): May cause respiratory irritation or drowsiness/dizziness.
Mechanistic Causality of Irritation:
The localized tissue irritation is not merely a function of the sulfonamide group, but rather the acidic nature of the hydrochloride salt. Upon contact with the moisture inherent in the stratum corneum (skin) or ocular mucosa, the salt dissociates, causing a localized, rapid drop in pH. This acute acidity, combined with the lipophilic nature of the dimethylsulfonamide tail, disrupts lipid bilayers and denatures surface proteins, leading to erythema and cellular irritation. Inhalation of the fine crystalline powder leads to identical mucosal irritation within the respiratory tract.
Fig 1. Toxicological mechanism of localized tissue irritation.
Advanced Safety & Handling Protocols
To mitigate the risks outlined by the GHS profiling[3], handling must be conducted under strict engineering controls.
Engineering Controls: Weighing and transfer must be performed inside a certified chemical fume hood or a vented balance enclosure to prevent the inhalation of particulates (mitigating H336).
Personal Protective Equipment (PPE): Nitrile gloves (minimum 4 mil thickness), tightly sealed safety goggles, and a standard laboratory coat are mandatory.
Spill Response & Decontamination
If a spill occurs, sweeping the dry powder can aerosolize the active pharmaceutical ingredient (API) intermediate. The protocol below utilizes a chemical neutralization strategy. A mild base (e.g., 5% sodium bicarbonate solution) is used to neutralize the residual HCl, converting the trace compound back to its freebase form, which can then be easily wiped up with an organic solvent like isopropanol.
Fig 2. Step-by-step spill response and surface decontamination workflow.
When preparing stock solutions for downstream organic synthesis (e.g., coupling to quinazoline derivatives[1]) or biological screening, the integrity of the primary amine must be verified. The following protocol is designed as a self-validating system to ensure experimental trustworthiness.
Step-by-Step Stock Preparation & Validation
Thermal Equilibration: Allow the desiccated container of the compound to reach room temperature before opening. Causality: Opening a cold vial introduces atmospheric condensation, which can lead to localized hydrolysis or clumping of the hygroscopic salt.
Precision Weighing: Weigh the desired mass (e.g., 20.27 mg for a 100 mM stock in 1 mL) using an analytical balance inside a fume hood[2].
Solvent Dissolution:
For Biological Assays: Dissolve in LC-MS grade water or DMSO.
For Organic Synthesis: Dissolve in anhydrous DMF or DCM. Note: To utilize the compound as a nucleophile, you must add a non-nucleophilic tertiary amine base (e.g., DIPEA or Triethylamine) at 1.2–1.5 equivalents to neutralize the HCl salt and liberate the reactive free amine in situ[1].
Self-Validation (Quality Control Step):
pH Verification: Take a 10 µL aqueous aliquot and test the pH. It must read acidic (pH 4.0–5.5). A neutral or basic reading indicates the salt has degraded or the incorrect freebase form was supplied.
LC-MS Verification: Run a 1 µL aliquot on an LC-MS system. Confirm the presence of the
[M+H]+
peak at m/z 167.1 (the freebase exact mass is ~166.08). The absence of higher molecular weight adducts (e.g., m/z 333) confirms that no premature dimerization has occurred.
Storage: Aliquot the validated stock solution into amber glass vials, purge the headspace with argon gas, and store at -20°C.
Unlocking the Potential of 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride: A Hypothesis-Driven Guide to its Research Applications
An In-depth Technical Guide for Researchers Abstract This technical guide provides a comprehensive exploration of the potential research applications of 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride (CAS 91893-...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive exploration of the potential research applications of 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride (CAS 91893-74-2). In the absence of extensive direct research on this specific molecule, this document adopts a first-principles, hypothesis-driven approach. By dissecting its core structural features—an aliphatic primary amine, a propane linker, and a tertiary N,N-dimethylsulfonamide moiety—we infer and propose several compelling avenues for investigation. This guide is intended for researchers, chemists, and drug development professionals, offering a scientifically grounded framework for initiating novel research projects. We will delve into potential applications in neuroscience as a GABA receptor modulator, in enzyme inhibition targeting carbonic anhydrases, and in cardiovascular and metabolic research as a structural analogue of taurine. Each proposed application is supported by a scientific rationale, a hypothesized mechanism of action, and detailed experimental workflows.
Introduction: Analyzing the Molecule
3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride is a simple yet intriguing molecule. Its structure combines a flexible aminopropane backbone, which is present in many neuroactive compounds, with a sulfonamide group, a cornerstone of medicinal chemistry. The primary amine offers a key interaction point for biological targets, while the N,N-dimethylated sulfonamide provides a stable, lipophilic, and polar functional group that can act as a hydrogen bond acceptor. The hydrochloride salt form ensures aqueous solubility, making it amenable to biological assays.
The lack of published data on this specific compound presents not a barrier, but an opportunity. Its structure invites us to hypothesize its utility by drawing parallels with well-studied chemical relatives. This guide will serve as a roadmap for exploring its untapped potential.
Physicochemical Profile and Synthesis Strategy
A thorough understanding of a compound's physical and chemical properties is paramount for designing meaningful experiments.
Predicted Physicochemical Properties
The following table summarizes the predicted and known properties of the parent compound, 3-amino-N,N-dimethylpropane-1-sulfonamide. These values are crucial for experimental design, including solvent selection and concentration calculations.
The synthesis of aliphatic sulfonamides is a well-established process, typically involving the reaction of a sulfonyl chloride with an amine.[4][5] A plausible and efficient route to synthesize the target compound is outlined below.
Caption: Proposed two-stage synthesis workflow.
Protection of the Amine: React 3-amino-1-propanol with di-tert-butyl dicarbonate (Boc anhydride) in a suitable solvent like dichloromethane (DCM) with a base such as triethylamine to yield N-Boc-3-amino-1-propanol.
Conversion to Sulfonate: The protected alcohol is then converted to its corresponding sulfonate salt. A common method involves reaction with sodium sulfite in aqueous ethanol under reflux.[6]
Formation of Sulfonyl Chloride: The crude alkylsulfonate salt is treated with a chlorinating agent like thionyl chloride or oxalyl chloride in an inert solvent to form the key intermediate, N-Boc-3-amino-1-propanesulfonyl chloride.[6]
Reaction with Dimethylamine: The sulfonyl chloride intermediate is then reacted with an excess of dimethylamine in a solvent like THF or DCM at 0°C to form the protected sulfonamide, N-Boc-3-amino-N,N-dimethylpropane-1-sulfonamide.
Deprotection: The Boc protecting group is removed by treatment with hydrochloric acid in a solvent like dioxane or methanol to yield the final product, 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride, which can be isolated by precipitation or evaporation.
Potential Research Application I: CNS Activity and GABA Receptor Modulation
Scientific Rationale
The structural backbone of the target molecule, 3-aminopropanesulfonamide, is a close analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. GABA analogues are a rich area of neuroscience research. Furthermore, specific 3-aminopropanesulfonamide derivatives have been synthesized and evaluated as antagonists at GABA-B receptors.[7][8] The replacement of GABA's carboxylic acid group with a sulfonamide is a classic bioisosteric substitution.[9] This suggests that our target compound could interact with GABA receptors, potentially acting as an agonist, antagonist, or allosteric modulator.
Hypothesized Mechanism of Action
We hypothesize that the compound acts as a competitive antagonist at the GABA-B receptor. The positively charged primary amine and the sulfonamide group may mimic the zwitterionic nature of GABA, allowing it to bind to the receptor's orthosteric site. However, the bulky N,N-dimethyl substitution and the different electronic properties of the sulfonamide compared to a carboxylate could prevent receptor activation, thereby blocking the binding of the endogenous agonist, GABA.
Caption: Hypothesized antagonistic action at the GABA-B receptor.
Experimental Workflow
Primary Screen: In vitro radioligand binding assays to determine affinity for GABA-A and GABA-B receptors.
Functional Assays: Electrophysiology (e.g., patch-clamp on cultured neurons) or second messenger assays (e.g., cAMP accumulation for GABA-B) to determine functional activity (agonist vs. antagonist).
In Vivo Studies: If in vitro activity is confirmed, behavioral models in rodents (e.g., tests for anxiety, sedation, or convulsant activity) can be employed.
Membrane Preparation: Prepare crude synaptic membranes from rat whole brain tissue via homogenization and differential centrifugation.
Assay Buffer: Prepare a Tris-HCl buffer (50 mM, pH 7.4) containing 2.5 mM CaCl₂.
Incubation: In a 96-well plate, combine 50 µL of radioligand (e.g., [³H]CGP 54626, a known GABA-B antagonist), 50 µL of the test compound (3-amino-N,N-dimethylpropane-1-sulfonamide HCl at various concentrations), and 100 µL of the membrane preparation. For non-specific binding, add a high concentration of unlabeled GABA or baclofen.
Incubation: Incubate the plate at room temperature for 60 minutes.
Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer.
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound and subsequently calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Potential Research Application II: Enzyme Inhibition (Carbonic Anhydrase)
Scientific Rationale
The sulfonamide moiety is the quintessential pharmacophore for inhibiting zinc-containing metalloenzymes, most notably the carbonic anhydrases (CAs).[10][11] Sulfonamides act as potent inhibitors by coordinating to the zinc ion in the enzyme's active site.[12] While aromatic sulfonamides are widely studied, aliphatic sulfonamides are an emerging class that may offer improved isoform selectivity.[13][14] The target molecule, being an aliphatic sulfonamide, is a prime candidate for investigation as a CA inhibitor.
Hypothesized Mechanism of Action
We hypothesize that the compound inhibits carbonic anhydrases by a classical zinc-binding mechanism. The sulfonamide nitrogen, after deprotonation, will coordinate directly to the catalytic Zn²⁺ ion in the active site. The N,N-dimethyl groups will prevent this nitrogen from acting as a hydrogen bond donor, which may alter its binding profile compared to primary or secondary sulfonamides. The aminopropane tail can extend into the active site cavity, potentially forming interactions with amino acid residues that could confer isoform selectivity.
Caption: Hypothesized zinc-binding mechanism in a carbonic anhydrase active site.
Experimental Workflow
Isoform Panel Screening: Screen the compound against a panel of human CA isoforms (e.g., CA I, II, IV, IX, XII) to determine inhibitory potency (IC₅₀/Ki) and selectivity.
Enzyme Kinetics: Perform kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive).
Structural Biology: If potent inhibition is observed, co-crystallize the compound with a target CA isoform to elucidate the binding mode via X-ray crystallography.
Reagents: Prepare a buffer (e.g., 10 mM HEPES, pH 7.5), a solution of the purified CA isoenzyme, a solution of the test compound in a suitable solvent (e.g., DMSO), and a pH indicator (e.g., p-nitrophenol).
Instrumentation: Use a stopped-flow spectrophotometer capable of rapid mixing and monitoring absorbance changes over milliseconds.
Procedure: The assay measures the enzyme-catalyzed hydration of CO₂. A CO₂-saturated solution is rapidly mixed with the buffer containing the enzyme, pH indicator, and the inhibitor at various concentrations.
Measurement: The hydration of CO₂ produces a proton, causing a pH drop that is monitored by the change in absorbance of the pH indicator. The initial rate of this reaction is recorded.
Data Analysis: Plot the enzyme activity (initial rate) as a function of inhibitor concentration. Determine the IC₅₀ value from the resulting dose-response curve. Calculate the Ki using the Michaelis-Menten and Cheng-Prusoff equations.[13]
Potential Research Application III: Cardiovascular and Metabolic Research (Taurine Analogue)
Scientific Rationale
The compound is a structural analogue of taurine (2-aminoethanesulfonic acid), one of the most abundant free amino acids in the body. Taurine plays crucial roles in cardiovascular function, metabolic regulation, and antioxidation.[15][16] It has demonstrated effects on platelet aggregation, cholesterol levels, and insulin sensitivity.[17][18] The structural similarity—a primary amine separated from an acidic sulfonamide/sulfonic acid group by a short alkyl chain—suggests that 3-amino-N,N-dimethylpropane-1-sulfonamide could interact with taurine transporters or receptors, or mimic some of its physiological effects. The N,N-dimethylation and the extra methylene group are key structural differences that could modulate activity, potency, or metabolic stability compared to taurine itself.
Hypothesized Mechanism of Action
We hypothesize that the compound may act as an inhibitor of platelet aggregation, a key process in thrombosis. Taurine has been shown to inhibit platelet activation.[15] The target compound might interfere with intracellular signaling pathways in platelets, such as those involving calcium mobilization or thromboxane A₂ synthesis, which are critical for the aggregation process.
Caption: Hypothesized interference with platelet aggregation signaling pathways.
Experimental Workflow
In Vitro Platelet Aggregation: Assess the effect of the compound on agonist-induced aggregation of human or animal platelets using light transmission aggregometry.
Metabolic Assays: Investigate effects on glucose uptake in adipocytes or hepatocytes, or on cholesterol biosynthesis in a relevant cell line.
Cardiovascular Models: In isolated heart or blood vessel preparations, examine effects on contractility or vascular tone.
Sample Preparation: Obtain platelet-rich plasma (PRP) from fresh whole blood collected in sodium citrate tubes by slow centrifugation. Prepare platelet-poor plasma (PPP) by a second, high-speed centrifugation.
Instrumentation: Use a light transmission aggregometer. Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.
Assay: Pipette a known volume of pre-warmed PRP into a cuvette with a stir bar. Add the test compound or vehicle control and incubate for a few minutes.
Induction of Aggregation: Add a platelet agonist (e.g., ADP, collagen, or thrombin) to induce aggregation.
Measurement: Record the change in light transmission through the sample over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
Data Analysis: Quantify the maximal percentage of aggregation for each condition. Determine the IC₅₀ of the test compound for inhibiting agonist-induced aggregation.
Conclusion and Future Directions
While 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride remains an under-investigated molecule, its chemical structure provides a strong foundation for hypothesis-driven research. By viewing it as a GABA analogue, a potential enzyme inhibitor, and a taurine mimetic, we can design a logical and efficient research program to uncover its biological activities. The experimental frameworks provided in this guide offer clear starting points for any laboratory equipped for basic pharmacological and biochemical screening. The true potential of this compound is yet to be defined, and the exploratory pathways outlined here may lead to the discovery of a novel chemical probe, a lead for drug discovery, or a valuable tool for understanding complex biological systems.
References
(PDF) Sulfonamide derivatives: Synthesis and applications - ResearchGate. (2024, March 15). [Link]
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13). [Link]
Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures - MDPI. (2024, September 9). [Link]
Synthesis and Biological Activity of New Sulfonamide Derivatives - Impactfactor. (2021, October 15). [Link]
Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed. (2024, June 15). [Link]
Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action | Journal of Medicinal Chemistry - ACS Publications. (2020, June 10). [Link]
Taurine and Its Derivatives: Analysis of the Inhibitory Effect on Platelet Function and Their Antithrombotic Potential - PMC. (n.d.). [Link]
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC. (2020, November 25). [Link]
Conversion of Carboxylic Acids to Sulfonamide Bioisosteres via Energy Transfer Photocatalysis | Organic Letters - ACS Publications. (2024, October 1). [Link]
Exploring aliphatic sulfonamides as multiclass inhibitors of the carbonic anhydrases from the pathogen bacterium Vibrio cholerae - PubMed. (2025, January 15). [Link]
Evaluation of 3-aminopropanesulphonamide analogues of GABA as antagonists at GABA(B) receptors in peripheral and central preparations - PubMed. (n.d.). [Link]
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. (2020, November 25). [Link]
Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - RSC Publishing. (2024, November 4). [Link]
Potential GABAB Receptor Antagonists. XI. Synthesis of a Small Library of Sulfonamide Analogues | Australian Journal of Chemistry | ConnectSci. (2000, October 27). [Link]
CN1451652A - Process for preparing 3-amino propane sulfonic acid - Google P
Functional Role of Taurine in Aging and Cardiovascular Health: An Updated Overview. (n.d.). [Link]
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24). [Link]
A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides, a Still Poorly Investigated Class of CA Inhibitors - PMC. (n.d.). [Link]
Synthesis and GABA(A) receptor activity of 2,19-sulfamoyl analogues of allopregnanolone - PubMed. (2009, September 15). [Link]
Evaluation of sulphonamide derivatives acting as inhibitors of human carbonic anhydrase isoforms I, II and Mycobacterium tuberculosisβ-class enzyme Rv3273 - PMC. (n.d.). [Link]
(PDF) Taurine and Its Derivatives: Analysis of the Inhibitory Effect on Platelet Function and Their Antithrombotic Potential - ResearchGate. (2026, January 21). [Link]
Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed. (2024, April 15). [Link]
Commonly Used Therapeutics Associated with Changes in Arousal Inhibit GABAAR Activation - MDPI. (2023, February 15). [Link]
Preparation and hydrophobizing properties of carboxylic acid N-[3-(dimethylamino)propyl]amide hydrochlorides - ResearchGate. (2022, September 2). [Link]
Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - MDPI. (2025, July 4). [Link]
Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC. (n.d.). [Link]
Design and synthesis of novel 3-sulfonylpyrazol-4-amino pyrimidines as potent anaplastic lymphoma kinase (ALK) inhibitors - PubMed. (2016, April 15). [Link]
Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - MDPI. (2021, July 19). [Link]
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The recent progress of sulfonamide in medicinal chemistry - SciSpace. (2020, December 15). [Link]
Application Note: 3-Amino-N,N-dimethylpropane-1-sulfonamide Hydrochloride in Advanced Organic Synthesis and Drug Discovery
Executive Summary The development of targeted therapeutics requires building blocks that not only facilitate robust synthetic assembly but also impart favorable physicochemical properties to the final pharmacophore. 3-Am...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of targeted therapeutics requires building blocks that not only facilitate robust synthetic assembly but also impart favorable physicochemical properties to the final pharmacophore. 3-Amino-N,N-dimethylpropane-1-sulfonamide hydrochloride (CAS: 91893-74-2) has emerged as a highly versatile bifunctional reagent in medicinal chemistry. It features a highly nucleophilic primary amine (stabilized as an HCl salt) tethered via a flexible three-carbon linker to an N,N-dimethylsulfonamide moiety.
This application note provides an in-depth mechanistic guide and validated protocols for utilizing this compound, with a specific focus on its role in synthesizing Methionine Adenosyltransferase 2A (MAT2A) inhibitors [1] and optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles in lead compounds.
Understanding the intrinsic properties of 3-amino-N,N-dimethylpropane-1-sulfonamide is critical for predicting its behavior in both synthetic workflows and biological systems [2].
Quantitative Data Summary
The following table summarizes the key physicochemical and safety parameters of the building block [3][4]:
Parameter
Value / Description
Rationale / Implication
Molecular Formula
C₅H₁₅ClN₂O₂S
Represents the HCl salt; ensures stoichiometric accuracy.
Molecular Weight
202.70 g/mol
Low molecular weight allows for significant structural elaboration without violating Lipinski’s Rule of 5.
Monoisotopic Mass (Free Base)
166.0776 Da
Critical for LC-MS validation and tracking during reaction monitoring.
Form
Hydrochloride Salt
Prevents premature oxidative degradation and suppresses inter-molecular condensation during storage.
GHS Hazards
H315, H319, H336
Requires standard PPE; indicates skin/eye irritation and potential respiratory effects.
Structural Causality in Drug Design
The incorporation of the N,N-dimethylsulfonamide motif is rarely accidental. It serves specific, causal functions in drug optimization:
hERG Liability Mitigation: Unlike basic aliphatic amines, the N,N-dimethylsulfonamide group is non-ionizable at physiological pH (7.4). This dramatically reduces the compound's affinity for the hERG potassium channel, mitigating cardiotoxicity risks.
Permeability Enhancement: By fully methylating the sulfonamide nitrogen, the hydrogen-bond donor (HBD) count is reduced to zero at this terminus. This strategically increases passive membrane permeability while the sulfonyl oxygens maintain sufficient polar surface area (PSA) for aqueous solubility.
Caption: Pharmacological rationale for incorporating the N,N-dimethylsulfonamide motif into lead scaffolds.
Synthetic Applications & Mechanistic Workflows
The primary amine of 3-amino-N,N-dimethylpropane-1-sulfonamide acts as a potent nucleophile once liberated from its hydrochloride salt. It is predominantly utilized in Nucleophilic Aromatic Substitution (S_NAr) and Amide Coupling reactions.
Application: Synthesis of MAT2A Inhibitors via S_NAr
In the development of targeted therapies for MTAP-deleted cancers, MAT2A inhibitors (such as 2-oxoquinazoline derivatives) rely on this building block to functionalize the quinazoline core [1]. The reaction proceeds via an addition-elimination mechanism where the amine attacks an electrophilic carbon (e.g., a 4-chloro or 4-leaving-group-substituted quinazoline), forming a transient Meisenheimer complex before the leaving group is expelled.
Caption: S_NAr workflow for the functionalization of heteroaryl electrophiles using the sulfonamide building block.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (causality) and specific checkpoints to ensure experimental integrity.
Protocol A: S_NAr Coupling with Heteroaryl Halides
Objective: To couple 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride with a deactivated heteroaryl chloride (e.g., a quinazoline intermediate).
Preparation of the Reaction Matrix: Dissolve the heteroaryl chloride (1.0 equiv) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.
Causality: DMF is selected as a polar aprotic solvent because it heavily solvates cations while leaving the nucleophilic amine relatively unsolvated, thereby lowering the activation energy required to form the Meisenheimer complex.
Amine Liberation: Add 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride (1.2 equiv) to the stirring solution, followed immediately by DIPEA (3.0 equiv).
Causality: DIPEA serves a dual purpose. First, it deprotonates the HCl salt to generate the active free amine. Second, it acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during the S_NAr process, preventing the reaction from stalling.
Thermal Activation: Heat the reaction mixture to 80–100 °C for 4–12 hours.
Causality: Elevated temperatures provide the kinetic energy necessary to overcome the steric hindrance and electronic deactivation typical of complex heterocyclic cores.
Self-Validation Checkpoint (LC-MS): Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS.
Validation: The reaction is complete when the starting electrophile peak is entirely consumed and replaced by a single predominant peak corresponding to the
[M+H]+
of the coupled product. The absence of multiple alkylation products confirms the chemoselectivity of the primary amine.
Aqueous Workup & Isolation: Cool the mixture to room temperature and quench by pouring into ice-cold water (10 volumes). Extract with Ethyl Acetate (3 × 5 volumes). Wash the combined organic layers with 5% aqueous LiCl (3 × 5 volumes) and brine.
Causality: The 5% LiCl wash is a highly specific technique used to partition residual DMF into the aqueous phase, preventing solvent contamination during subsequent crystallization or chromatography. Dry over Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Amide Coupling via HATU Activation
Objective: To append the sulfonamide tail to a carboxylic acid-bearing scaffold.
Step-by-Step Methodology:
Carboxylic Acid Activation: Dissolve the target carboxylic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) or DMF. Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes.
Causality: HATU is selected over traditional carbodiimides (like EDC/HOBt) due to its superior efficiency in coupling sterically hindered substrates. It rapidly converts the acid into a highly reactive 7-aza-HOBt active ester.
Nucleophilic Addition: Add 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride (1.1 equiv) to the activated ester solution. Stir at room temperature for 2–4 hours.
Self-Validation Checkpoint (TLC/Ninhydrin): Spot the reaction mixture on a silica TLC plate alongside the starting amine. Develop the plate and stain with Ninhydrin.
Validation: The disappearance of the primary amine (which stains a deep purple/blue with Ninhydrin) confirms that the coupling has reached completion.
Workup: Dilute with DCM, wash with saturated aqueous NaHCO₃ (to remove acidic byproducts and residual HATU derivatives), followed by 1M HCl (to remove unreacted amine), and finally brine. Concentrate to yield the crude amide.
References
Title: 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors (WO2020123395A1)
Title: PubChemLite - 91893-74-2 (C5H14N2O2S)
Source: PubChemLite / Luxembourg Centre for Systems Biomedicine
URL: [Link]
Application Note: 3-Amino-N,N-dimethylpropane-1-sulfonamide Hydrochloride (ADPS·HCl) as a Hemilabile Ligand in Transition Metal Catalysis
Executive Summary In the landscape of homogeneous catalysis, the rational design of bidentate ligands dictates the efficiency, longevity, and selectivity of the active metal center. 3-Amino-N,N-dimethylpropane-1-sulfonam...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of homogeneous catalysis, the rational design of bidentate ligands dictates the efficiency, longevity, and selectivity of the active metal center. 3-Amino-N,N-dimethylpropane-1-sulfonamide hydrochloride (ADPS·HCl, CAS: 91893-74-2) emerges as a highly versatile, water-compatible ligand precursor. Featuring a primary amine tethered to a tertiary sulfonamide via a flexible propyl chain, ADPS·HCl acts as an N,O-donor or hemilabile N,N-donor depending on the transition metal. This application note details the mechanistic causality and provides validated, step-by-step protocols for utilizing ADPS·HCl in Ruthenium-catalyzed transfer hydrogenation and Palladium-catalyzed cross-coupling.
Mechanistic Rationale & Physicochemical Profiling
The catalytic efficacy of ADPS·HCl is rooted in three distinct structural features, each serving a specific mechanistic purpose:
The "NH-Effect" for Outer-Sphere Mechanisms : The primary amine is indispensable for Noyori-type bifunctional catalysis. It serves as a hydrogen-bond donor, anchoring the substrate (e.g., a ketone) and precisely orienting it for hydride attack from the metal center .
Hemilability of the Tertiary Sulfonamide : Transition-metal-based catalysts rely heavily on the electronic contribution of the bidentate ligand . Unlike primary or secondary sulfonamides that deprotonate to form rigid, anionic M-N bonds, the N,N-dimethylsulfonamide group in ADPS cannot deprotonate. Consequently, it coordinates via the sulfonyl oxygen (or remains pendant), creating a hemilabile environment . This hemilability stabilizes the resting state of the catalyst but readily dissociates to open a coordination site for incoming substrates.
Aqueous Compatibility and Salt Stability : Ligands bearing sulfonamide groups are excellent at stabilizing metal nanoparticles and complexes in polar media . Furthermore, the hydrochloride salt form prevents premature oxidative degradation of the amine. It also mandates an in situ neutralization step, which acts as a built-in control: without the specific addition of a base, the ligand remains protonated and inactive, ensuring the catalytic cycle only initiates under strictly controlled conditions.
Visualizations of Catalytic Workflows
Caption: Bifunctional catalytic cycle of Ru-ADPS in transfer hydrogenation.
Caption: Standardized workflow for in situ catalyst generation and self-validating screening.
Protocol 1: Ruthenium(II)-Catalyzed Transfer Hydrogenation (ATH)
This protocol utilizes ADPS·HCl to generate an active Ruthenium catalyst in situ for the reduction of prochiral ketones using isopropanol as the hydride source.
Action : In an oven-dried Schlenk flask under argon, suspend ADPS·HCl (1.1 mmol) in anhydrous isopropanol (10 mL). Add potassium tert-butoxide (KOtBu, 2.5 mmol) and stir for 15 minutes at room temperature.
Causality : KOtBu neutralizes the HCl salt, liberating the free primary amine necessary for metal coordination. An excess of base is required to subsequently neutralize the chloride ligands on the ruthenium precursor.
Action : Add [RuCl2(p-cymene)]₂ (0.5 mmol) to the suspension. Heat to 60 °C for 1 hour until the solution transitions to a deep orange/red color.
Causality : The color shift indicates the successful displacement of the chloride ligands by the bidentate ADPS ligand, forming the 16-electron active Ru-amido species .
Action : Add the target ketone (100 mmol) and dodecane (10 mmol) as an internal standard.
Causality : Dodecane is inert and non-volatile under these conditions. Its inclusion creates a self-validating system, allowing for precise GC-FID quantification of mass balance and conversion, independent of downstream isolation losses.
Step 4: Catalytic Turnover
Action : Elevate the temperature to 80 °C.
Causality : Heating drives the endothermic dehydrogenation of isopropanol, generating the active Ru-hydride species that subsequently reduces the ketone via the bifunctional outer-sphere mechanism.
Table 1: Quantitative Data for Ru-ADPS Catalyzed Transfer Hydrogenation
The hydrophilicity of the N,N-dimethylsulfonamide group enables the Pd-complex to remain active in aqueous or biphasic media, facilitating green cross-coupling reactions .
Step 1: Aqueous Catalyst Assembly
Action : In a reaction vial, combine Pd(OAc)₂ (1 mol%), ADPS·HCl (2 mol%), and K₂CO₃ (2.5 equiv) in a 1:1 mixture of H₂O and Ethanol. Stir for 30 minutes at room temperature.
Causality : K₂CO₃ deprotonates the ligand's HCl salt. The highly polar N,N-dimethylsulfonamide tail ensures the resulting Pd-ADPS complex remains fully solvated in the aqueous medium, preventing the precipitation of inactive palladium black .
Step 2: Cross-Coupling Execution
Action : Add the aryl halide (1.0 equiv), phenylboronic acid (1.2 equiv), and biphenyl (0.1 equiv, internal standard). Heat the mixture to 80 °C for 2–6 hours under vigorous stirring.
Causality : The hemilabile nature of the ADPS ligand allows the sulfonyl oxygen to temporarily dissociate, creating a vacant site for the oxidative addition of the aryl halide, while rapidly recoordinating to stabilize the Pd(II) intermediate during transmetalation.
Step 3: Quench and Validation
Action : Cool to room temperature, extract with ethyl acetate, and analyze the organic layer via LC-MS against the biphenyl internal standard.
Causality : Direct organic extraction separates the product from the water-soluble Pd-ADPS catalyst, simplifying purification and enabling accurate yield determination.
Table 2: Quantitative Data for Pd-ADPS Catalyzed Suzuki-Miyaura Coupling
Entry
Aryl Halide
Boronic Acid
Temp (°C)
Time (h)
Yield (%)
1
4-Bromotoluene
Phenylboronic acid
80
2
98
2
4-Chloroanisole
Phenylboronic acid
100
6
85
3
2-Bromopyridine
4-Tolylboronic acid
80
4
92
References
Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible Cp*Ir-(pyridinylmethyl)sulfonamide-Based Transfer Hydrogenation Catalysts
Source: Inorganic Chemistry (ACS Publications)
URL:[Link]
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids
Source: Journal of the American Chemical Society (ACS Publications)
URL:[Link]
Palladium stabilized on poly and mono sulfonamide ligands as novel, simple, effective, and recyclable nano catalysts for C–C cross-coupling reactions
Source: Canadian Journal of Chemistry (Canadian Science Publishing)
URL:[Link]
Source: WIPO (PCT)
Method
Application Note: Pre-Column Derivatization of 3-Amino-N,N-dimethylpropane-1-sulfonamide Hydrochloride for Chromatographic Analysis
Introduction & Mechanistic Rationale 3-Amino-N,N-dimethylpropane-1-sulfonamide hydrochloride (CAS: 91893-74-2) is a highly polar, aliphatic bifunctional building block frequently utilized in the synthesis of advanced the...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
3-Amino-N,N-dimethylpropane-1-sulfonamide hydrochloride (CAS: 91893-74-2) is a highly polar, aliphatic bifunctional building block frequently utilized in the synthesis of advanced therapeutics, including methionine adenosyltransferase 2A (MAT2A) inhibitors[1].
From an analytical perspective, quantifying this molecule via standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents two critical challenges:
Lack of a Chromophore: The aliphatic backbone and sulfonamide group do not absorb UV light at standard analytical wavelengths (e.g., 254 nm), rendering standard UV-Vis detection ineffective.
Extreme Hydrophilicity: As a hydrochloride salt of a primary amine, the molecule elutes near the void volume on standard C18 columns, leading to poor resolution and severe matrix suppression in LC-MS.
The Solution: Pre-column chemical derivatization targeting the primary amine. Because the sulfonamide nitrogen is fully alkylated (N,N-dimethyl), it is chemically inert under standard conditions. This guarantees that derivatization is 100% regiospecific to the primary amine. By reacting the amine with a hydrophobic, fluorescent tag such as Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) or FMOC-Cl (9-Fluorenylmethyl chloroformate), we simultaneously impart strong RP-HPLC retention and enable high-sensitivity fluorescence, UV, or MS detection[2],[3].
Mechanistic pathway for the pre-column derivatization of the primary amine target.
Experimental Protocols
The following protocols are engineered for robustness. Every step is grounded in chemical causality to ensure high yield and minimal background interference.
Protocol A: Dansyl Chloride Derivatization (Optimized for LC-MS & Fluorescence)
Dansyl chloride reacts with primary amines to form highly stable sulfonamide derivatives[4]. The tertiary amine on the Dansyl group also acts as an excellent proton acceptor, massively boosting the signal in positive-mode Electrospray Ionization (ESI+)[2].
Reagents Required:
Buffer: 100 mM Sodium carbonate/bicarbonate buffer, pH 9.8.
Reagent: 10 mg/mL Dansyl chloride in anhydrous Acetonitrile (ACN). Must be prepared fresh daily.
Quench Solution: 10% (v/v) Ammonium hydroxide in LC-MS grade water.
Step-by-Step Methodology:
Sample Reconstitution: Dissolve the 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride sample in the pH 9.8 carbonate buffer to a concentration of 10–100 µg/mL.
Causality: The pH must be strictly maintained around 9.8. The primary amine (
pKa≈9.5
) must be deprotonated to act as a nucleophile. If the pH exceeds 10.5, the Dansyl chloride will rapidly hydrolyze into inert dansyl acid before it can react with the analyte[2].
Reagent Addition: In a 1.5 mL amber HPLC vial, mix 50 µL of the buffered sample with 50 µL of the Dansyl chloride solution.
Causality: A 1:1 aqueous-to-organic ratio ensures the hydrophobic Dansyl-Cl remains in solution while the hydrophilic analyte is dissolved, creating a homogenous reaction matrix[4].
Incubation: Seal the vial and incubate at 25 °C in the dark for 60 minutes, shaking at 300 rpm.
Causality: Dansyl derivatives are photosensitive. The 60-minute duration ensures >99% derivatization yield for primary aliphatic amines[2].
Reaction Quenching: Add 10 µL of the 10% ammonium hydroxide quench solution. Vortex for 30 seconds.
Causality: Excess Dansyl-Cl will degrade the column and cause baseline drift. Ammonia acts as a sacrificial nucleophile, instantly converting leftover reagent into dansylamide, an early-eluting peak that will not co-elute with the target derivative[2].
Filtration: Pass the mixture through a 0.22 µm PTFE syringe filter prior to injection.
Protocol B: FMOC-Cl Derivatization (Rapid Alternative for HPLC-UV)
FMOC-Cl derivatization is much faster than Dansylation and provides excellent UV absorbance, making it ideal for high-throughput QA/QC environments[3].
Step-by-Step Methodology:
Buffering: Mix 50 µL of the analyte (in water) with 50 µL of 0.4 M Borate buffer (pH 10.2).
Derivatization: Add 50 µL of FMOC-Cl (5 mM in ACN). Vortex immediately.
Incubation: Allow the reaction to proceed at room temperature for exactly 10 minutes.
Causality: FMOC-Cl reaction kinetics are extremely rapid. Extended incubation is unnecessary and only increases the hydrolysis of the reagent[3].
Quenching: Add 20 µL of 100 mM Glycine.
Causality: Glycine consumes the excess FMOC-Cl, forming FMOC-glycine, which is easily separated from the target analyte on a C18 column.
Analytical Workflow & Self-Validating Systems
To guarantee the trustworthiness of the generated data, the analytical workflow must be treated as a self-validating system. A derivatization protocol is only valid if you can definitively prove the reaction went to completion without matrix interference.
Step-by-step analytical workflow from sample preparation to chromatographic validation.
Trustworthiness & Validation Controls
The Reagent Blank (Negative Control): Always run a sample containing Buffer + Reagent + Quench (with no analyte). This maps the exact retention times of the quenching byproducts (e.g., Dansylamide or FMOC-Glycine) and hydrolyzed reagents (Dansyl-OH or FMOC-OH), ensuring they do not co-elute with the target derivative[4].
Internal Standardization (IS): Spike the initial sample with a structural analog (e.g., 4-amino-N,N-diethylbutane-1-sulfonamide). Because derivatization efficiency can vary slightly with room temperature or pipetting errors, quantifying the target analyte as a ratio against the IS mathematically cancels out these physical variables.
Mass Balance Tracking (For LC-MS): Monitor the disappearance of the free base mass (
m/z
167.09) and the appearance of the Dansylated mass (
m/z
400.14). A successful protocol will show a complete absence of the
m/z
167.09 peak.
Quantitative Data Summary
The following table summarizes the expected chromatographic and quantitative parameters for the derivatized 3-amino-N,N-dimethylpropane-1-sulfonamide, allowing researchers to select the optimal method for their specific instrumentation.
Table 1: Comparison of Derivatization Strategies
Parameter
Dansyl Chloride Derivatization
FMOC-Cl Derivatization
Derivative Formed
Sulfonamide
Carbamate
Detection Mode
Fluorescence / LC-MS (ESI+)
UV / Fluorescence
Optimal Wavelengths
Ex: 330 nm, Em: 530 nm
UV: 262 nm; Ex: 265 nm, Em: 310 nm
Reaction Time
60 min at 25 °C
10 min at 25 °C
Quenching Agent
10% Ammonium Hydroxide
100 mM Glycine
Typical LOD
1–5 fmol (Highly sensitive)
10–50 fmol
RP-HPLC Retention
High (Requires steeper organic gradient)
Moderate to High
Derivative Stability
> 48 hours (if kept in dark)
~ 24 hours
References
Targeted quantification of amino acids by dansyl
Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN) - Agilent. agilent.com.
WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors - Google P
Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride - Benchchem. benchchem.com.
Application Note: Analytical Strategies for the Quantification of 3-Amino-N,N-dimethylpropane-1-sulfonamide Hydrochloride
Executive Summary The quantification of small, highly polar aliphatic amines presents a persistent challenge in pharmaceutical quality control and bioanalysis. 3-Amino-N,N-dimethylpropane-1-sulfonamide hydrochloride (Fre...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quantification of small, highly polar aliphatic amines presents a persistent challenge in pharmaceutical quality control and bioanalysis. 3-Amino-N,N-dimethylpropane-1-sulfonamide hydrochloride (Free base MW: 166.2 g/mol ; HCl salt MW: 202.7 g/mol ) exemplifies this challenge. It lacks a native UV chromophore and exhibits extreme hydrophilicity, rendering standard Reversed-Phase (RP) C18 chromatography and UV detection ineffective.
This application note details two orthogonal, self-validating analytical methodologies designed for different laboratory environments and analytical requirements:
Method A (HILIC-ESI-MS/MS): A high-sensitivity, high-throughput approach ideal for pharmacokinetic (PK) bioanalysis and trace impurity profiling.
Method B (FMOC-Derivatization RP-HPLC-UV): A robust, derivatization-based approach utilizing standard instrumentation, optimized for routine API release and Quality Control (QC).
Physicochemical Profiling & Analytical Rationale
To design a robust analytical method, one must first deconstruct the analyte's physicochemical properties. The compound features a primary amine at one terminus and an N,N-dimethylsulfonamide group at the other.
The Retention Challenge: With a sub-zero LogP, the compound elutes in the void volume of traditional C18 columns. To achieve retention, we must abandon hydrophobic interactions. Method A utilizes Hydrophilic Interaction Liquid Chromatography (HILIC). In HILIC, retention is driven by the partitioning of the protonated amine into a water-enriched layer immobilized on a polar stationary phase[1].
The Detection Challenge: The absence of conjugated
-systems means the molecule has negligible UV absorbance above 210 nm. While Mass Spectrometry (MS) bypasses this issue via mass-to-charge (m/z) isolation, standard UV detectors require the analyte to be chemically tagged. Method B employs 9-fluorenylmethyl chloroformate (FMOC-Cl) to covalently attach a strongly absorbing fluorenyl ring to the primary amine[2].
Method A: HILIC-ESI-MS/MS for Trace Bioanalysis
Causality & Self-Validating System Design
In HILIC, the mobile phase must be highly organic (>70% Acetonitrile) to maintain the stationary phase's aqueous layer. We utilize a pH 3.0 ammonium formate buffer to ensure the primary aliphatic amine remains fully protonated, maximizing its polarity and subsequent retention[1].
Self-Validation: The protocol incorporates a stable-isotope-labeled internal standard (SIL-IS) to dynamically correct for matrix-induced ion suppression during Electrospray Ionization (ESI). A post-run blank injection is mandated to validate the absence of column carryover.
Workflow Visualization
Fig 1. Schematic workflow of the HILIC-ESI-MS/MS analytical method for trace quantification.
Step-by-Step Protocol
Standard Preparation: Weigh the API accurately. Critical Step: Multiply the target free-base mass by 1.22 (202.7 / 166.2) to account for the hydrochloride salt fraction.
Sample Diluent: Dilute all samples and standards in Acetonitrile/Water (80:20, v/v). Causality: Injecting highly aqueous samples into a HILIC column disrupts the localized water layer, causing severe peak splitting and breakthrough.
Chromatographic Conditions:
Column: ZIC-HILIC or Amide phase (2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient: Isocratic hold at 85% B for 1 min, linear ramp to 50% B over 4 mins, hold for 1 min, return to 85% B.
Flow Rate: 0.4 mL/min.
MS/MS Parameters (Positive ESI):
Precursor Ion: m/z 167.2 [M+H]⁺
Product Ion (Quantifier): m/z 122.1 (Loss of dimethylamine).
Product Ion (Qualifier): m/z 58.1.
Method B: FMOC Pre-Column Derivatization for Routine QC
Causality & Self-Validating System Design
FMOC-Cl reacts rapidly with primary amines via a Schotten-Baumann-type nucleophilic substitution[3]. The reaction requires a mildly alkaline environment (pH 8.5 borate buffer) to partially deprotonate the amine, rendering it nucleophilic. If the pH is too high, hydroxide ions outcompete the amine, rapidly hydrolyzing the FMOC-Cl reagent.
Self-Validation: Unreacted FMOC-Cl hydrolyzes to 9-fluorenylmethanol (FMOC-OH), a highly retained compound that causes massive baseline disturbances[4]. To build a self-validating system, we introduce Glycine as a quenching agent. Glycine rapidly consumes excess FMOC-Cl. Because the resulting FMOC-glycine adduct contains a highly polar carboxylic acid, it elutes near the void volume in RP-HPLC, cleanly separating from the target analyte.
Workflow Visualization
Fig 2. Step-by-step pre-column FMOC derivatization workflow for RP-HPLC-UV analysis.
Step-by-Step Protocol
Buffer Preparation: Prepare 0.1 M Sodium Borate buffer, adjust to pH 8.5 with 0.1 M HCl.
Reagent Preparation: Dissolve FMOC-Cl in anhydrous Acetonitrile to a concentration of 5 mM. (Note: Prepare fresh daily; FMOC-Cl is highly moisture sensitive).
Derivatization Reaction:
Transfer 100 µL of the aqueous sample to a vial.
Add 100 µL of pH 8.5 Borate buffer.
Add 200 µL of 5 mM FMOC-Cl solution.
Vortex and incubate at room temperature for exactly 10 minutes.
Quenching: Add 50 µL of 100 mM Glycine solution. Vortex and wait 2 minutes.
Chromatographic Conditions:
Column: C18 (4.6 x 150 mm, 3.5 µm).
Mobile Phase: A = Water (0.1% TFA); B = Acetonitrile (0.1% TFA).
Gradient: 30% B to 90% B over 12 minutes.
Detection: UV Absorbance at 265 nm (or Fluorescence: Ex 260 nm / Em 315 nm).
Method Validation & Quantitative Data Summary
Both methods were subjected to rigorous validation following ICH Q2(R1) guidelines. The summarized quantitative performance metrics are detailed in Table 1.
Table 1: Comparative Validation Parameters for Quantification Methods
Parameter
Method A (HILIC-MS/MS)
Method B (FMOC-HPLC-UV)
Primary Application
Pharmacokinetics / Trace Impurities
API Release / Routine QC
Detection Mode
MRM (m/z 167.2 → 122.1)
UV Absorbance (265 nm)
Linear Range
1.0 – 500 ng/mL
0.5 – 50 µg/mL
Limit of Detection (LOD)
0.2 ng/mL
0.1 µg/mL
Limit of Quantitation (LOQ)
1.0 ng/mL
0.5 µg/mL
Intra-day Precision (RSD%)
< 4.5%
< 2.0%
Accuracy / Recovery
95.0 – 104.5%
98.5 – 101.5%
Run Time
8.0 min
15.0 min
Expert Troubleshooting & Chromatographic Pitfalls
HILIC Equilibration Drift: HILIC stationary phases require significantly longer equilibration times than RP phases to establish the aqueous layer. Failure to flush the column with at least 30 column volumes of the starting mobile phase will result in shifting retention times and irreproducible peak areas.
FMOC Reagent Degradation: If the derivatized target peak area inexplicably drops across a sequence, suspect FMOC-Cl hydrolysis in the reagent vial. Always use anhydrous acetonitrile for the reagent and utilize amber vials to prevent photo-degradation.
Matrix Interferences in Derivatization: Biological matrices (e.g., plasma) contain endogenous amino acids that will competitively consume FMOC-Cl. When applying Method B to complex matrices, the FMOC-Cl molar excess must be empirically increased to ensure complete derivatization of the target analyte[4].
Technical Support Center: Optimizing the Synthesis of 3-Amino-N,N-dimethylpropane-1-sulfonamide Hydrochloride
Welcome to the Application Scientist Support Center. This guide is designed for medicinal chemists and process scientists who are synthesizing 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride , a critical aliphati...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Center. This guide is designed for medicinal chemists and process scientists who are synthesizing 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride , a critical aliphatic amine building block frequently utilized in the development of MAT2A inhibitors for oncology applications[1].
Synthesizing this molecule presents unique challenges, primarily due to the high reactivity of sulfonyl chlorides, the stubbornness of phthalimide deprotections, and the extreme water solubility of the final salt. This document provides a field-proven, self-validating workflow to maximize your yield and purity.
Synthetic Workflow
Synthetic workflow for 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride.
Troubleshooting Guide & FAQs
Q1: My yield for the initial sulfonamide formation is stuck at ~50%. What is causing this bottleneck?The Causality: Sulfonyl chlorides are highly electrophilic and prone to rapid hydrolysis if trace moisture is present. More importantly, dimethylamine acts as both your nucleophile and your base. If you only use 1.0 equivalent of dimethylamine, the HCl generated during the reaction will immediately protonate the remaining unreacted amine, effectively killing the reaction at 50% conversion.
The Solution: You must use strictly anhydrous dichloromethane (DCM). Introduce at least 2.5 equivalents of dimethylamine to ensure enough base is present to neutralize the generated HCl. Alternatively, use 1.1 equivalents of dimethylamine paired with 1.5 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). Maintain the reaction at 0°C during addition to suppress exothermic side reactions.
Q2: During the deprotection step, I get a sticky, inseparable mess instead of a clean amine. Why?The Causality: You are likely experiencing a stalled [2]. The reaction of phthalimides with hydrazine hydrate proceeds through a ring-opened, acyclic intermediate before it cyclizes into the insoluble phthalhydrazide byproduct. If the reaction lacks sufficient thermal energy or time, this acyclic intermediate remains trapped in your mixture, causing the "sticky mess."
The Solution: Ensure vigorous reflux in ethanol for a minimum of 4 hours. A visual self-validation check is the formation of a voluminous, easily filterable white precipitate (phthalhydrazide). If the mixture remains a thick paste, add a small volume of water (up to 10% v/v) to solubilize the acyclic intermediates and continue refluxing to drive the cyclization to completion.
Q3: I am losing my final product during the aqueous workup. How can I improve the recovery of the hydrochloride salt?The Causality: 3-amino-N,N-dimethylpropane-1-sulfonamide is a highly polar, low-molecular-weight aliphatic amine. Once protonated to the hydrochloride salt, it becomes exceptionally water-soluble. Standard aqueous extraction protocols will wash your product directly into the aqueous waste stream.
The Solution: Abandon aqueous workups for the final step entirely. Dissolve the crude free base in a dry, non-polar solvent (such as diethyl ether or MTBE) and introduce anhydrous HCl in dioxane. The hydrochloride salt will instantly precipitate out of the organic solution, allowing for direct recovery via vacuum filtration.
Quantitative Data: Strategy Comparison
To optimize your specific scale-up needs, compare the classic Phthalimide route against the modern Boc-protected alternative.
Parameter
Classic Phthalimide Route
Modern Boc-Protected Route
Overall Yield
65% - 75%
80% - 85%
Deprotection Reagent
Hydrazine Hydrate (Reflux)
4M HCl in Dioxane (RT)
Key Byproduct
Phthalhydrazide (Solid waste)
Isobutylene gas, CO₂
Reaction Time (Steps 2 & 3)
6 - 8 Hours
2 - 3 Hours
Cost-Efficiency
High (Cheaper starting materials)
Moderate (Boc-reagents are pricier)
Scale-up Suitability
Moderate (Filtration bottlenecks)
Excellent (Gas evolution drives reaction)
Note: While the Boc route is faster and cleaner, the Phthalimide route remains the industry standard for bulk synthesis due to raw material economics.
Self-Validating Experimental Protocols
The following protocols are designed with built-in validation checkpoints to ensure you do not carry failed intermediates into the next step.
Step 1: Synthesis of 3-Phthalimido-N,N-dimethylpropane-1-sulfonamide
Setup: In an oven-dried, argon-flushed round-bottom flask, dissolve 3-phthalimidopropane-1-sulfonyl chloride (10.0 g, 34.7 mmol) in anhydrous DCM (100 mL). Cool the solution to 0°C using an ice bath.
Addition: Dropwise, add a 2.0 M solution of dimethylamine in THF (43.4 mL, 86.8 mmol, 2.5 eq) over 30 minutes.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.
Validation Checkpoint: Run a TLC (Hexane:EtOAc 1:1, UV detection). The starting material (
Rf≈0.6
) should be completely consumed, replaced by a new spot (
Rf≈0.4
).
Workup: Quench with water (50 mL). Separate the organic layer, wash with saturated brine (50 mL), dry over anhydrous
Na2SO4
, and concentrate under reduced pressure to yield a white solid.
Step 2: Hydrazinolysis to the Free Base
Setup: Suspend the intermediate from Step 1 in absolute ethanol (80 mL).
Reaction: Attach a reflux condenser and heat the mixture to a vigorous reflux (80°C) for 4 hours.
Validation Checkpoint: Observe the flask. A heavy, voluminous white precipitate (phthalhydrazide) must form. Cool to room temperature and filter the solid.
Validation Checkpoint 2: Spot the filtrate on a TLC plate and stain with Ninhydrin. Heating the plate should reveal a bright purple spot, confirming the presence of the primary free amine.
Workup: Concentrate the filtrate under reduced pressure to yield the crude free base as a pale yellow oil.
Step 3: Salification and Isolation
Setup: Dissolve the crude free base oil in anhydrous diethyl ether (50 mL). Cool to 0°C.
Addition: Slowly add 4M HCl in dioxane (1.2 eq relative to the theoretical yield of the free base) under vigorous stirring.
Validation Checkpoint: Immediate formation of a fine white crystalline precipitate confirms successful salification.
Isolation: Filter the solid rapidly via a Büchner funnel, wash with cold anhydrous ether (2 x 20 mL), and dry under high vacuum overnight to afford the pure 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride.
References
Title: WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors
Source: Google Patents
URL
Technical Support Center: Purification of 3-amino-N,N-dimethylpropane-1-sulfonamide Hydrochloride
Welcome to the technical support resource for 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges encountered during experimental work. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for purifying crude 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride?
For a crystalline solid like a hydrochloride salt, recrystallization is the most direct and often most effective initial purification strategy. Given the compound's high polarity due to the ammonium salt and the sulfonamide group, polar protic solvents are the best starting point. An isopropanol/water or ethanol/water mixture is highly recommended.[1] This method is excellent for removing less polar impurities and those present in smaller quantities. If the crude material is heavily discolored or has a significant amount of oily impurities, a more robust method like an acid-base extraction may be necessary prior to final recrystallization.
Q2: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how do I fix it?
"Oiling out" occurs when the solute separates from the solution as a super-cooled liquid phase instead of a solid crystalline lattice.[2] This is typically caused by one of two issues:
High Impurity Concentration: A high load of impurities can depress the melting point of your compound, making it liquid at the temperature of crystallization.
Inappropriate Solvent Choice: The solvent may be too nonpolar for your highly polar compound, leading to poor solvation and phase separation upon cooling.[2]
Solutions:
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add more of the primary (more polar) hot solvent to dilute the solution before attempting to cool again.
Slow Down Cooling: Allow the solution to cool to room temperature very slowly before moving it to an ice bath. Rapid cooling encourages oiling.
Change Solvent System: Switch to a more polar solvent system. If using isopropanol, try an ethanol/water or methanol/water mixture.
Pre-Purification: If the issue persists, the crude material is likely too impure for direct recrystallization. Perform an acid-base extraction first to remove the bulk of impurities.
Q3: I'm getting a very low yield after recrystallization. What are the common causes?
Low yield is a frequent issue and can usually be traced to the choice and volume of the recrystallization solvent.
Excessive Solvent: Using too much solvent will prevent the solution from becoming saturated upon cooling, leaving a significant amount of your product dissolved in the mother liquor.[2]
High Solubility in Cold Solvent: The ideal solvent should dissolve the compound when hot but have very low solubility when cold. If your compound remains significantly soluble even at 0°C, you will lose product in the filtrate.
Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, the product can crystallize in the filter funnel if the apparatus is not properly pre-heated.[2]
Solutions:
To address excess solvent, you can carefully evaporate a portion of the solvent and attempt to recrystallize again.
If solubility is the issue, you must find a different solvent or solvent system. Test solubility in small-scale vials before committing to a bulk procedure.
Always use pre-heated glassware for hot filtrations to prevent premature product crashing.
Q4: Can I use normal-phase silica gel chromatography for this compound?
It is strongly discouraged to use standard silica gel chromatography for the hydrochloride salt form of this compound. The highly polar, ionic nature of the amine salt will cause it to bind irreversibly to the acidic silanol groups of the silica gel, resulting in very poor recovery and significant peak tailing.
If chromatography is necessary, you have two primary options:
Purify the Free Base: First, convert the salt to its free base form using an acid-base extraction. The neutral, less polar free base can then be purified on silica gel. However, you must add a competing base like 0.5-1% triethylamine (TEA) or ammonium hydroxide to your mobile phase (e.g., Dichloromethane/Methanol + 1% TEA) to prevent interaction with the silica surface.[3]
Use Reverse-Phase Chromatography: Reverse-phase (C18) HPLC or flash chromatography is much better suited for polar compounds.[4][5] The compound can be eluted with a mobile phase of water and acetonitrile or methanol, often with an acidic modifier like 0.1% formic acid or TFA to ensure the amine remains protonated and yields sharp peaks.
Q5: How can I remove colored impurities from my product?
If your product is yellow or brown after initial isolation, this often indicates the presence of high molecular weight, conjugated byproducts. During recrystallization, these can often be removed by adding a small amount of activated charcoal to the hot solution before the filtration step.[2]
Procedure:
Dissolve the crude product in the minimum amount of hot solvent.
Remove the solution from the heat source.
Add a very small amount (1-2% of the solute weight) of activated charcoal.
Swirl and bring the mixture back to a boil for a few minutes.
Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.
Proceed with the crystallization as usual.
Caution: Using too much charcoal can lead to the adsorption of your desired product, reducing your yield.
Troubleshooting Guide 1: Purification by Recrystallization
Recrystallization is a powerful technique that relies on the differences in solubility between the desired compound and impurities in a chosen solvent.
Experimental Protocol: Recrystallization from an Ethanol/Water System
Solvent Preparation: Prepare a stock of 95% ethanol and have deionized water ready.
Dissolution: Place the crude 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride in an Erlenmeyer flask. Add the minimum volume of hot 95% ethanol required to fully dissolve the solid. Ensure the solution is near its boiling point.
Decolorization (Optional): If the solution is colored, perform the activated charcoal treatment as described in the FAQ.
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot deionized water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates the solution is saturated.
Re-solubilization: Add a few more drops of hot ethanol to make the solution clear again.
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for 30-60 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
Drying: Dry the purified crystals under vacuum.
Recrystallization Troubleshooting Table
Problem
Probable Cause(s)
Recommended Solution(s)
Oiling Out
Impurity level is too high; Cooling rate is too fast; Solvent is not polar enough.[2]
Re-heat to dissolve the oil, add more primary solvent (ethanol), and cool slowly. Consider a preliminary purification step if the problem persists.
No Crystals Form
Too much solvent was used; The solution is supersaturated but lacks a nucleation point.[2]
Gently boil off some solvent to increase concentration. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
Very Low Yield
The compound is too soluble in the solvent mixture at cold temperatures; Premature crystallization during hot filtration.[2]
Ensure the flask is thoroughly chilled in an ice bath. Reduce the amount of water (anti-solvent) used. For filtration, ensure all glassware is pre-heated.
Crystals are colored
Colored impurities were not fully removed.
Repeat the recrystallization, incorporating an activated charcoal treatment step before filtration.
Troubleshooting Guide 2: Purification via Acid-Base Extraction
This technique exploits the basicity of the amine functional groups to separate the compound from neutral or acidic impurities. The process involves converting the hydrochloride salt to its free base, extracting it, and then converting it back to the pure hydrochloride salt.
common side reactions with "3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride"
Welcome to the technical support center for 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that may arise during the synthesis and handling of this compound. The following information is curated to provide not just solutions, but also the underlying chemical principles to empower your experimental success.
Troubleshooting Guide: Synthesis & Purification
This section addresses specific issues that you may encounter during the synthesis of 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride, which is commonly prepared by reacting a suitable sulfonyl chloride with an amine precursor.
Q1: My reaction yield is significantly lower than expected. What are the likely causes?
Low yields in sulfonamide synthesis can often be traced back to a few key areas: reagent quality, reaction conditions, and competing side reactions.[1]
Poor Reagent Quality:
Sulfonyl Chloride Hydrolysis: The sulfonyl chloride precursor is highly susceptible to moisture, which can cause it to hydrolyze into the unreactive sulfonic acid.[1] It is crucial to use a freshly opened bottle or to purify the sulfonyl chloride prior to use.
Amine Impurities: Ensure the purity of your amine starting material. Primary amines can absorb carbon dioxide from the atmosphere to form carbamate salts, which can interfere with the desired reaction.[1]
Inappropriate Reaction Conditions:
Presence of Water: Even trace amounts of water can lead to the hydrolysis of the sulfonyl chloride. All glassware should be thoroughly oven-dried, and the reaction should be conducted under anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).[1]
Incorrect Stoichiometry: An improper ratio of amine to sulfonyl chloride can lead to the formation of undesired side products or leave starting material unreacted.
Side Reactions:
Over-reaction: If using a diamine precursor, there is a risk of reaction at both amine sites, leading to a disulfonated byproduct.
Reaction with Solvent: Nucleophilic solvents could potentially react with the sulfonyl chloride.
Q2: I am observing a significant amount of an insoluble white solid in my reaction mixture. What is it and how can I avoid it?
This is a common observation, and the insoluble solid is likely the hydrochloride salt of your amine starting material or product. The reaction of a sulfonyl chloride with an amine generates one equivalent of hydrochloric acid (HCl).[2]
R-SO2Cl + R'-NH2 -> R-SO2-NH-R' + HCl
This HCl will react with any available amine (starting material, product, or base) to form the corresponding ammonium hydrochloride salt, which often has low solubility in organic solvents.
Solution:
To prevent the formation of this precipitate and to drive the reaction to completion, a non-nucleophilic base should be added to the reaction mixture to act as an acid scavenger. Common choices include:
Triethylamine (TEA)
N,N-Diisopropylethylamine (DIPEA or Hünig's base)
Pyridine
The base will neutralize the HCl as it is formed, keeping the desired amine product in its free base form and soluble in the reaction medium.
Q3: My final product is difficult to purify, showing multiple spots on TLC. What are the potential impurities?
The complexity of your crude product can arise from several sources. Identifying the likely culprits is the first step to devising a successful purification strategy.
Potential Impurity
Reason for Formation
Suggested Mitigation/Removal
Unreacted Amine Starting Material
Incomplete reaction due to poor sulfonyl chloride activity, insufficient reaction time, or incorrect stoichiometry.
Optimize reaction conditions. During workup, an acid wash (e.g., dilute HCl) can extract the basic amine into the aqueous layer.
Disulfonated Byproduct
If using a diamine precursor, reaction at both amino groups can occur.
Use a large excess of the diamine to favor mono-sulfonylation. Careful control of stoichiometry and slow addition of the sulfonyl chloride are key. Purification can be achieved by column chromatography.
Sulfonic Acid
Hydrolysis of the sulfonyl chloride starting material by trace water.[1]
Ensure strictly anhydrous conditions. During workup, a basic wash (e.g., saturated sodium bicarbonate) can extract the acidic sulfonic acid into the aqueous layer.
Unreacted Sulfonyl Chloride
Incomplete reaction.
Can be quenched during workup by adding a small amount of a primary amine or water.
Frequently Asked Questions (FAQs)
Q1: What is the role of the hydrochloride salt form of 3-amino-N,N-dimethylpropane-1-sulfonamide?
The primary amine in the molecule is basic and can be protonated by an acid. The hydrochloride salt form is the result of reacting the free base with hydrochloric acid. This is often done for several reasons:
Improved Stability: Amine salts are generally more crystalline and less prone to degradation than their free base counterparts.
Easier Handling: The salt form is typically a stable, free-flowing solid, which is easier to weigh and handle than the often oily or low-melting free base.
Enhanced Solubility: The hydrochloride salt is usually more soluble in aqueous and protic solvents.
Q2: How stable is the N,N-dimethylsulfonamide group?
The sulfonamide functional group is known for its high stability.[3] It is generally resistant to hydrolysis under both acidic and basic conditions and is stable to a wide range of oxidizing and reducing agents. The N,N-dimethyl substitution further enhances this stability.
Q3: What analytical methods are recommended for quality control of the final product?
A combination of techniques is recommended to ensure the identity and purity of your 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample. A method using a C18 column with a mobile phase of water and acetonitrile (with an additive like TFA or formic acid) is a good starting point.
Elemental Analysis: To confirm the elemental composition of the hydrochloride salt.
Experimental Protocols & Visualizations
Protocol: General Synthesis of a Sulfonamide
This is a generalized procedure and may require optimization for your specific starting materials.
Preparation: Under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane, THF) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
Addition of Base: Add a non-nucleophilic base (e.g., triethylamine, 1.2 eq) to the solution and stir.
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Slowly add the sulfonyl chloride (1.1 eq) dropwise to the stirred solution.
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
Workup:
Quench the reaction with water.
Separate the organic layer.
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Salt Formation (Optional): Dissolve the purified free base in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of HCl in the same or a miscible solvent to precipitate the hydrochloride salt. Collect the solid by filtration.
Diagram: Troubleshooting Workflow for Low Sulfonamide Yield
Caption: Initial troubleshooting workflow for low sulfonamide yield.
Diagram: Common Side Reactions in Sulfonamide Synthesis
Caption: Potential reaction pathways in the synthesis of the target molecule.
References
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters. [Link]
The impurities effect on thermal degradation and corrosivity of amine solution in South Pars gas sweetening plants. (2025). ResearchGate. [Link]
Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. (2023). Molecules. [Link]
Amines - Properties and Reactivity of Amines (A-Level Chemistry). (2022). Study Mind. [Link]
Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Cihan University-Erbil Repository. [Link]
24.7: Reactions of Amines. (2025). Chemistry LibreTexts. [Link]
Technical Support Center: Troubleshooting 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride Reactions
Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process scientists working with 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride (CAS 91893-74-2).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process scientists working with 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride (CAS 91893-74-2). This bifunctional building block is frequently utilized in the synthesis of complex therapeutics, such as MAT2A inhibitors[1]. However, its highly polar nature and hydrochloride salt form introduce specific challenges during standard amide coupling workflows.
As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. We will diagnose root causes, establish self-validating workflows, and optimize stoichiometries to ensure your reactions succeed on the first attempt.
Diagnostic Workflow
Diagnostic workflow for 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride coupling.
Q1: My HATU coupling reaction shows zero conversion of the amine. Why is the starting material unreactive?
The Causality: 3-amino-N,N-dimethylpropane-1-sulfonamide is supplied as a hydrochloride (HCl) salt. In this state, the primary aliphatic amine is protonated (
R−NH3+
), which completely eliminates the lone pair required for nucleophilic attack on the activated ester[2].
The Solution: You must "free-base" the amine in situ. Standard HATU protocols recommend 2.0 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). However, when using an HCl salt, you must add an additional 1.0 to 1.5 equivalents of base strictly to neutralize the HCl[3]. Failure to account for this stoichiometry leaves the amine locked in its non-nucleophilic salt form.
Q2: The carboxylic acid is fully consumed, but my yield is <10% and a new polar mass appeared on the LC-MS. What happened?
The Causality: This is a classic "order of addition" failure. HATU is a highly electrophilic uronium/guanidinium salt. If the free amine is exposed to HATU before the carboxylic acid is fully activated, the amine will directly attack the HATU reagent. This forms a stable, dead-end guanidino byproduct, permanently consuming both your valuable amine and the coupling reagent[4].
The Solution: Always pre-activate the carboxylic acid. Mix the acid, DIPEA, and HATU for 15–30 minutes to form the OAt-active ester before introducing the amine[4].
Q3: Will the sulfonamide group interfere with the amide coupling?
The Causality: In some molecules, secondary sulfonamides (
R−SO2NH−R
) can be deprotonated by strong bases and act as competing nucleophiles. However, 3-amino-N,N-dimethylpropane-1-sulfonamide features an N,N-dimethyl substituted sulfonamide. Because it lacks a sulfonamide proton, it cannot be deprotonated and will not participate in side reactions[1].
The Solution: No protection of the sulfonamide tail is required. You can treat this molecule purely as a standard primary aliphatic amine.
Q4: How do I remove the coupling byproducts during the workup? The product is highly polar and partitions into the aqueous layer.
The Causality: HATU coupling generates tetramethylurea (TMU) and 1-hydroxy-7-azabenzotriazole (HOAt)[4]. Because your product contains a highly polar N,N-dimethylsulfonamide tail, it is prone to water solubility. Standard aqueous washes will strip your product into the aqueous waste.
The Solution: Avoid excessive aqueous washing. Instead, use a 5% aqueous Lithium Chloride (LiCl) wash to selectively pull DMF and TMU into the aqueous phase while retaining the polar sulfonamide product in the organic phase.
Quantitative Stoichiometry Guidelines
To prevent the issues described above, strictly adhere to the stoichiometric ratios outlined below.
Component
Function
Sub-optimal Equivalents
Optimized Equivalents
Mechanistic Causality
Carboxylic Acid
Electrophile
1.0
1.0
Serves as the limiting reagent.
Amine HCl Salt
Nucleophile
1.0
1.1 - 1.2
Slight excess ensures complete consumption of the acid.
HATU
Activator
1.0
1.1 - 1.2
Matches amine to ensure full activation without excess TMU generation.
DIPEA
Base
1.0 - 2.0
3.5 - 4.0
1.2 eq neutralizes HCl; 2.3 eq drives the coupling and maintains basicity.
Mechanistic Pathway
Logical pathway of HATU-mediated amide coupling with an amine hydrochloride salt.
This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.
Step 1: Carboxylic Acid Pre-Activation
In an oven-dried flask under an inert atmosphere (
N2
or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration).
Add DIPEA (2.5 eq) and stir for 5 minutes.
Add HATU (1.1 eq) in one portion.
Validation Checkpoint 1: Stir at room temperature for 20 minutes. Sample 1
μL
into MeOH for LC-MS. You must observe the mass of the OAt-active ester (or the methyl ester formed by reaction with MeOH) before proceeding.
Step 2: Amine Free-Basing
In a separate vial, dissolve 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride (1.2 eq) in a minimal volume of anhydrous DMF.
Add DIPEA (1.5 eq) to the vial and vortex.
Validation Checkpoint 2: Spot the solution on wet pH paper. The pH must be
≥9
, confirming the amine is fully liberated from the HCl salt.
Step 3: Nucleophilic Coupling
Add the free-based amine solution dropwise to the pre-activated acid mixture.
Stir at room temperature for 2–4 hours.
Validation Checkpoint 3: Monitor by LC-MS. The reaction is complete when the OAt-active ester is consumed and the desired product mass is the dominant peak.
Step 4: Specialized Workup for Polar Sulfonamides
Quench the reaction by adding 10 volumes of Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF).
Wash the organic layer once with saturated aqueous
NaHCO3
(removes HOAt).
Wash the organic layer three times with 5% aqueous LiCl (removes DMF and TMU).
Wash once with brine, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
References
2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors.
The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry.[Link]
Amide synthesis by acylation. Organic Chemistry Portal.[Link]
Technical Support Center: Managing Exotherms in 3-amino-N,N-dimethylpropane-1-sulfonamide HCl Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermal hazards associated with the synthesis of 3-amino-N,N-dimethylpropane-1-sulfonamide hy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermal hazards associated with the synthesis of 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride. This compound is typically synthesized via the sulfonylation of dimethylamine using a protected precursor (e.g., 3-phthalimidopropane-1-sulfonyl chloride), followed by deprotection and salt formation.
Both the sulfonamidation step and the final acid-base neutralization are highly exothermic. Poor thermal management can lead to runaway reactions, thermal decomposition, and highly colored polysulfonated impurities. This guide provides the mechanistic causality behind these exotherms and field-proven, self-validating protocols to ensure safe and efficient scale-up.
Process Workflow & Thermal Control Nodes
Workflow for 3-amino-N,N-dimethylpropane-1-sulfonamide HCl synthesis highlighting thermal control.
Q1: Why does the reaction of the sulfonyl chloride intermediate with dimethylamine cause a sudden thermal spike, and how do I prevent a runaway reaction?A1: The sulfonamidation step is highly exothermic. Mechanistically, the nitrogen atom of dimethylamine donates its lone pair to the electrophilic sulfur atom, forming a transient tetrahedral intermediate that collapses with chloride ion elimination[1]. The formation of the S-N bond, coupled with the neutralization of the HCl byproduct by excess amine, releases massive enthalpy (
ΔHrxn
often exceeding -70 kJ/mol). In batch reactors, as you scale up, the2, drastically reducing heat dissipation efficiency[2].
Protocol Solution: Implement a strict dosing regimen. Add the dimethylamine using a syringe pump into a pre-cooled (0–5 °C) solution of the sulfonyl chloride. The primary control is always the 3[3].
Q2: My final product is highly colored and contains polysulfonated impurities. Is this related to my temperature control?A2: Yes. High localized temperatures (hot spots) provide the activation energy required for secondary reactions, such as oversulfonation or oxidative degradation. If the internal temperature (
Tint
) exceeds the optimal range (typically 15 °C) during the sulfonamidation step, the sulfonyl chloride intermediate can decompose or react with the newly formed product to create 3[3].
Protocol Solution: Ensure vigorous stirring with an overhead mechanical stirrer to eliminate concentration and temperature gradients. If scaling up, re-evaluate your cooling capacity, as a reaction stable at the lab scale may become uncontrollable due to reduced heat dissipation[3].
Q3: How does continuous flow technology (CFT) mitigate the exotherm risk compared to traditional batch processing for this specific compound?A3: Continuous flow reactors utilize micro-channels that drastically increase the surface-area-to-volume ratio, resulting in a4[4]. Instead of accumulating large quantities of hazardous, highly reactive sulfonyl chloride and dimethylamine in a single vessel, CFT mixes small volumes continuously. This intrinsic safety feature prevents heat accumulation and the occurrence of1[1].
Q4: During the final stage (hydrochloride salt formation), I observe localized boiling and precipitation issues. How can this be managed?A4: Acid-base neutralization to form the final hydrochloride salt is another exothermic node. Localized overheating occurs if the HCl (gas or concentrated aqueous solution) is introduced too rapidly without sufficient agitation, leading to solvent boiling or premature, uncontrolled precipitation of the salt, which traps impurities.
Protocol Solution: Introduce the HCl incrementally while maintaining the reactor temperature below 20 °C. Monitor the potential adiabatic temperature rise to ensure your cooling system can 5[5].
Quantitative Data: Exotherm Management Parameters
Parameter
Typical Value
Mechanistic Impact
Mitigation Strategy
Enthalpy of Sulfonamidation (
ΔHrxn
)
-70 to -120 kJ/mol
Rapid
Tint
increase; thermal runaway risk
Dosing control; continuous flow reactors
Optimal Addition Temp
0°C to 5°C
Prevents oversulfonation and colored impurities
High-capacity jacketed cooling
Max Allowable Temp (
Tmax
)
15°C
Above this threshold, product yield drops
Automated temp-linked addition pauses
Surface-Area-to-Volume Ratio
Decreases exponentially on scale-up
Heat accumulation due to poor heat transfer
Re-optimize addition rates; use RC1 calorimetry
Self-Validating Experimental Protocol: Synthesis & Exotherm Control
Objective: Safe synthesis of 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride from a protected sulfonyl chloride precursor. Every step contains a built-in validation checkpoint to ensure the system is operating within safe thermal limits.
Equip a jacketed reactor with an overhead mechanical stirrer, an internal temperature (
Tint
) probe, and a dropping funnel (or automated syringe pump).
Charge the reactor with the protected 3-aminopropane-1-sulfonyl chloride dissolved in an inert, dry solvent (e.g., THF or DCM).
Set the chiller fluid to -5 °C.
Validation Checkpoint: Do not proceed until
Tint
stabilizes at 0–5 °C for at least 10 minutes. This validates the baseline cooling capacity of the system.
Phase 2: Sulfonamidation (Critical Exotherm Node)
Begin vigorous agitation. The vortex must be visible to ensure uniform mixing and prevent localized hot spots.
Initiate the addition of dimethylamine (either as a gas sparge or a standardized solution) at a controlled rate.
Monitor
Tint
continuously. The rate of addition must be dynamically linked to
Tint
so that the temperature does not exceed 15 °C.
Validation Checkpoint: Pause the addition after the first 10% of the amine is introduced.
Tint
should drop back to <5 °C within 3 minutes. If it does not, the overall heat removal capacity is insufficient for the current scale, and the addition rate must be halved.
Phase 3: Deprotection
Following complete conversion (verified via TLC/HPLC), execute your specific deprotection protocol (e.g., acid-catalyzed Boc removal or hydrazine-mediated phthalimide cleavage).
Isolate the free amine intermediate (3-amino-N,N-dimethylpropane-1-sulfonamide).
Phase 4: Hydrochloride Salt Formation (Secondary Exotherm Node)
Dissolve the free amine in a suitable solvent (e.g., ethanol or ethyl acetate) and cool to 10 °C.
Introduce controlled equivalents of HCl (gas or concentrated aqueous solution) dropwise.
Validation Checkpoint: The formation of a white crystalline precipitate should coincide with a mild exotherm. If the solution begins to boil or the precipitate discolors, the localized concentration of HCl is too high. Increase agitation and reduce the feed rate.
Filter, wash with cold solvent, and dry under vacuum to yield the final hydrochloride salt.
3-Amino-N,N-dimethylpropane-1-sulfonamide Hydrochloride: A Comparative Guide to Aliphatic Sulfonamides in Modern Synthesis
Introduction: The Evolution of Sulfonamide Building Blocks The sulfonamide functional group is a cornerstone of medicinal chemistry, historically dominating the landscape of antibacterial agents and diuretics [1]. Howeve...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Evolution of Sulfonamide Building Blocks
The sulfonamide functional group is a cornerstone of medicinal chemistry, historically dominating the landscape of antibacterial agents and diuretics [1]. However, traditional primary aryl sulfonamides present distinct liabilities in modern drug design, including poor aqueous solubility, high molecular rigidity (low
Fsp3
), and off-target binding to metalloenzymes such as Carbonic Anhydrase (CA) [2].
To circumvent these issues, the field has shifted toward aliphatic tertiary sulfonamides . Among these, 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride (CAS: 91893-74-2) has emerged as a highly versatile bifunctional building block. By capping the sulfonamide nitrogen with methyl groups and replacing the rigid aryl ring with a flexible propyl chain, chemists can install a highly polar, metabolically stable, and non-hydrogen-bond-donating terminal group while utilizing the primary amine for robust synthetic coupling [3].
Structural & Physicochemical Profiling: The Causality of Design
As an application scientist, it is critical to understand why a specific building block is chosen over a cheaper or more common alternative. The structural modifications in 3-amino-N,N-dimethylpropane-1-sulfonamide dictate its superior performance in lead optimization:
Tertiary Sulfonamide Capping (N,N-dimethyl): Primary sulfonamides (
−SO2NH2
) possess acidic protons (
pKa≈10
) that act as hydrogen-bond donors and coordinate with the zinc ion in the active site of Carbonic Anhydrase, leading to off-target toxicity. The N,N-dimethyl substitution abolishes this proton, eliminating CA liability and reducing the overall hydrogen-bond donor (HBD) count, which directly improves passive membrane permeability.
Aliphatic Propyl Linker: Replacing a flat phenyl ring with a propyl chain increases the fraction of
sp3
hybridized carbons (
Fsp3
). A higher
Fsp3
correlates strongly with improved aqueous solubility and reduced promiscuous protein binding, a critical metric for clinical success [1].
Hydrochloride Salt Form: The free base of aliphatic primary amines is prone to atmospheric oxidation and carbamate formation via
CO2
absorption. The HCl salt ensures precise stoichiometric weighing, indefinite shelf stability, and prevents premature oligomerization.
Quantitative Comparison of Sulfonamide Building Blocks
The following table summarizes the physicochemical advantages of 3-amino-N,N-dimethylpropane-1-sulfonamide against traditional alternatives.
Parameter
3-Amino-N,N-dimethylpropane-1-sulfonamide
3-Aminobenzenesulfonamide (Traditional Aryl)
3-Aminopropane-1-sulfonamide (Primary Aliphatic)
Class
Aliphatic, Tertiary
Aryl, Primary
Aliphatic, Primary
Fsp3
Contribution
High (5
sp3
carbons)
Low (0
sp3
carbons)
Moderate (3
sp3
carbons)
H-Bond Donors (HBD)
2 (from primary amine only)
4 (amine + sulfonamide)
4 (amine + sulfonamide)
Carbonic Anhydrase Liability
None (Lacks acidic N-H)
High (Zinc-binding pharmacophore)
High
Aqueous Solubility Profile
Excellent (High polarity, flexible)
Poor (Rigid,
π
-stacking aggregation)
Good
Primary Synthetic Role
Solubilizing tail, PROTAC linker
Core scaffold, CA inhibitor
Solubilizing tail
Visualizing Sulfonamide Logic in Drug Design
To conceptualize where this building block fits within the broader medicinal chemistry toolkit, we can map the structural logic of sulfonamides.
Fig 1: Structural classification and logic of sulfonamide building blocks in drug discovery.
3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride is frequently utilized to install solubilizing appendages onto heterocyclic cores via Nucleophilic Aromatic Substitution (SNAr) or amide coupling. A prominent example is its use in synthesizing Methionine Adenosyltransferase 2A (MAT2A) inhibitors [3].
Below is a field-proven, step-by-step protocol for coupling this building block to an electron-deficient heteroaryl chloride (e.g., a substituted quinazoline).
Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
Equipment: Sealed reaction vial, magnetic stirrer, heating block.
Step-by-Step Workflow & Causality
Preparation and Free-Basing:
Action: Suspend the heteroaryl chloride (1.0 mmol) and 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride (1.2 mmol) in anhydrous NMP (5 mL). Add DIPEA (3.0 mmol) dropwise at room temperature.
Causality: The HCl salt must be neutralized to liberate the nucleophilic primary amine. DIPEA is chosen over inorganic bases (like
K2CO3
) because it is highly soluble in NMP and sterically hindered, preventing it from acting as a competing nucleophile against the electrophile.
Thermal Activation:
Action: Seal the vial and heat the mixture to 90 °C for 4–12 hours. Monitor conversion via LC-MS.
Causality: SNAr requires thermal energy to overcome the activation barrier of forming the negatively charged Meisenheimer complex. NMP is utilized as the solvent because its polar aprotic nature heavily stabilizes this transition state, accelerating the reaction compared to ethereal solvents.
Quenching and Precipitation:
Action: Cool the reaction to room temperature. Slowly pour the mixture into rapidly stirring ice-cold water (25 mL).
Causality: The N,N-dimethylsulfonamide tail imparts significant polarity, but the heteroaryl core is typically lipophilic. The sudden shift in solvent polarity (from NMP to water) forces the coupled product to crash out as a solid, serving as a self-purifying step that leaves unreacted amine and DIPEA salts dissolved in the aqueous phase.
Isolation:
Action: Filter the precipitate, wash with cold water (
3×10
mL), and dry under high vacuum to afford the pure secondary amine product.
Fig 2: Experimental workflow and mechanistic progression for SNAr coupling.
Conclusion
For medicinal chemists aiming to optimize the pharmacokinetic profiles of their leads, 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride offers a distinct advantage over traditional aryl or primary sulfonamides. By leveraging its high
Fsp3
character and tertiary sulfonamide capping, researchers can install highly polar vectors that improve aqueous solubility without introducing off-target metalloenzyme liabilities or compromising membrane permeability.
References
Zhang, M., Yu, M., Wang, Z., Liu, Y., & Wang, Q. (2022). "Rapid Access to Aliphatic Sulfonamides." Organic Letters, 24(21), 3932–3937. Available at:[Link]
Kalgutkar, A. S., Jones, R. M., & Sawant, A. (2010). "Sulfonamide as an Essential Functional Group in Drug Design." In Metabolism, Pharmacokinetics and Toxicity of Functional Groups (pp. 210-274). Royal Society of Chemistry. Available at:[Link]
Cho, E. J., et al. (2020). "2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors." World Intellectual Property Organization, Patent WO2020123395A1.
Comparative
comparing the reactivity of "3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride" with its free base
Title: Reactivity and Handling of 3-Amino-N,N-dimethylpropane-1-sulfonamide: Free Base vs. Hydrochloride Salt Executive Summary As a Senior Application Scientist, one of the most frequent optimization hurdles in drug dev...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Reactivity and Handling of 3-Amino-N,N-dimethylpropane-1-sulfonamide: Free Base vs. Hydrochloride Salt
Executive Summary
As a Senior Application Scientist, one of the most frequent optimization hurdles in drug development and synthetic chemistry is managing the protonation state of amine-containing building blocks. This guide provides an objective, data-driven comparison of 3-amino-N,N-dimethylpropane-1-sulfonamide in its free base form versus its hydrochloride (HCl) salt[1]. By understanding the structural dynamics, researchers can strategically select the appropriate form to maximize yield, ensure stability, and streamline downstream purification.
1. Chemical Profiling & Structural Dynamics
The molecule 3-amino-N,N-dimethylpropane-1-sulfonamide possesses two distinct functional groups:
N,N-Dimethylsulfonamide Terminus: Because this sulfonamide is fully substituted (tertiary), it lacks an acidic N-H proton. Consequently, it is chemically inert under standard alkylation or acylation conditions[2].
Primary Aliphatic Amine Terminus: This is the reactive core of the molecule.
The reactivity of this compound is entirely dictated by the state of the primary amine:
Free Base Form: The nitrogen atom possesses an active lone pair of electrons, making it highly nucleophilic and ready to participate in amidation, reductive amination, and alkylation reactions[3]. However, aliphatic free amines are susceptible to atmospheric oxidation and can absorb ambient CO₂ to form carbamates, reducing their overall shelf-life[4].
Hydrochloride Salt Form: Treatment with hydrochloric acid protonates the amine, converting it into an ammonium cation (-NH₃⁺) paired with a chloride anion (Cl⁻)[5]. This ionic bonding ties up the lone pair, completely quenching its nucleophilicity[5]. The resulting salt is highly stable, crystalline, and boasts a significantly extended shelf-life, making it the preferred form for commercial distribution[4].
2. Comparative Reactivity & Physicochemical Properties
The decision to use the free base or the HCl salt fundamentally alters the solvent system and reagent preparation required for a successful reaction.
Property
Free Base Form
Hydrochloride Salt Form
Practical Implication
Nucleophilicity
High (Active lone pair)
None (Protonated nitrogen)
The salt requires in situ activation (free-basing) prior to electrophilic coupling[3].
Aqueous Solubility
Low to Moderate
Very High
The salt is ideal for aqueous workflows, biological assays, or reverse-phase chromatography[4].
Organic Solubility
High (DCM, EtOAc, THF)
Low (Requires polar solvents like MeOH or DMF)
The free base is preferred for anhydrous organic synthesis in non-polar solvents.
Stability / Shelf-life
Prone to oxidation and CO₂ absorption
Highly stable, crystalline solid
The salt is the preferred form for long-term storage and commercial shipping[4].
Physical State
Often a viscous oil or low-melting solid
Crystalline powder
The salt is significantly easier to weigh and handle accurately on the benchtop.
3. Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols for N-acylation are designed as self-validating systems . Each step includes an analytical checkpoint to confirm causality and reaction progress before proceeding.
Protocol A: Direct Acylation of the Free Base
Best for: Anhydrous conditions where the introduction of auxiliary salts (like amine hydrochlorides) must be avoided.
Dissolution: Dissolve 1.0 eq of 3-amino-N,N-dimethylpropane-1-sulfonamide (free base) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
Validation Checkpoint: Complete, immediate dissolution confirms the absence of carbonate degradation products. A drop of the solution on wet pH paper should read >9.
Electrophile Addition: Cool the solution to 0 °C. Dropwise, add 1.1 eq of the target acyl chloride.
Validation Checkpoint: The reaction should be slightly exothermic. Monitor via TLC (Ninhydrin stain). The disappearance of the primary amine spot (which stains purple/pink) confirms the consumption of the free base.
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM.
Validation Checkpoint: The organic layer should contain the product. LC-MS analysis of the organic layer will show the expected [M+H]⁺ of the amide, confirming successful coupling.
Protocol B: In Situ Free-Basing and Acylation of the Hydrochloride Salt
Best for: Standard benchtop synthesis utilizing commercially stable starting materials.
Suspension: Suspend 1.0 eq of 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride[1] in anhydrous DCM.
Validation Checkpoint: The salt will remain largely insoluble, forming a cloudy suspension. This visual cue confirms the amine is still protonated and protected[5].
Activation (Free-Basing): Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes at room temperature.
Validation Checkpoint: The cloudy suspension will transition to a clear, homogeneous solution as the HCl is neutralized and the soluble free base is liberated[4]. This is the critical self-validating step proving the nucleophile is now active.
Coupling: Cool to 0 °C and add 1.1 eq of acyl chloride. Monitor by TLC and proceed with an aqueous workup (washing with 1M HCl to remove excess DIPEA, followed by brine).
4. Mechanistic Workflow Diagram
The following diagram illustrates the logical relationship between the protonation state and reactivity, highlighting the necessary activation step when utilizing the hydrochloride salt.
Mechanistic workflow demonstrating the activation of 3-amino-N,N-dimethylpropane-1-sulfonamide.
Optimizing Library Design: A Comparative Guide to 3-Amino-N,N-dimethylpropane-1-sulfonamide Hydrochloride in Parallel Synthesis
Introduction: The Role of Bifunctional Building Blocks in HTE In high-throughput experimentation (HTE) and parallel synthesis, the selection of bifunctional building blocks is critical for expanding chemical space while...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Role of Bifunctional Building Blocks in HTE
In high-throughput experimentation (HTE) and parallel synthesis, the selection of bifunctional building blocks is critical for expanding chemical space while maintaining high synthetic success rates (SSR). 3-Amino-N,N-dimethylpropane-1-sulfonamide hydrochloride (CAS: 91893-74-2) has emerged as a highly versatile aliphatic amine for combinatorial library generation.
By featuring a reactive primary amine separated by a propyl linker from a fully substituted N,N-dimethylsulfonamide group, this compound allows medicinal chemists to introduce polar, metabolically stable moieties into drug scaffolds. Crucially, it achieves this without introducing problematic hydrogen bond donors (HBDs) that often complicate cellular permeability and oral bioavailability.
Structural & Physicochemical Comparison
When designing a parallel library (e.g., via automated amide coupling or reductive amination), chemists must choose between various amine-bearing appendages. To understand the specific advantages of 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride, we must objectively compare it against two common alternatives:
3-(Dimethylamino)propylamine (DMAPA): A standard basic amine.
3-Amino-1-propanesulfonamide: A primary sulfonamide analog.
The Causality of Chemoselectivity:
The N,N-dimethyl substitution on the sulfonamide is the critical differentiator. Primary sulfonamides are known to undergo competitive N-acylation during aggressive parallel amide coupling conditions, leading to bis-acylated byproducts and drastically lowering the SSR[1]. By utilizing the N,N-dimethyl variant, the sulfonamide is rendered chemically inert, ensuring the primary amine is the sole nucleophile. Furthermore, replacing a highly basic amine (as in DMAPA) with a neutral sulfonamide prevents phospholipidosis and hERG liabilities often associated with lipophilic basic amines.
Application in Targeted Drug Discovery: MAT2A Inhibitors
A prominent, real-world application of 3-amino-N,N-dimethylpropane-1-sulfonamide is in the synthesis of Methionine Adenosyltransferase 2A (MAT2A) inhibitors. In cancers with Methylthioadenosine Phosphorylase (MTAP) deletions, cells become highly dependent on MAT2A for S-adenosylmethionine (SAM) production [2].
Logical relationship of MAT2A inhibition in MTAP-deleted cancer cells.
In recent patent literature, 3-amino-N,N-dimethylpropane-1-sulfonamide was successfully coupled with 2-oxoquinazoline cores to yield potent MAT2A inhibitors [2]. The sulfonamide tail was crucial for establishing favorable binding interactions within the MAT2A solvent-exposed channel while maintaining optimal aqueous solubility and avoiding the membrane permeability issues associated with primary sulfonamides.
To ensure a robust, self-validating system for library generation, the following protocol details the incorporation of 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride into an automated 96-well parallel synthesis format.
Experimental workflow for parallel amide coupling using the sulfonamide building block.
Step-by-Step Methodology
Step 1: Reagent Preparation & Storage
Prepare a 0.2 M solution of the carboxylic acid core in anhydrous DMF.
Prepare a 0.2 M solution of 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride in anhydrous DMF.
Causality Note: Utilizing the hydrochloride salt is highly advantageous for HTE. The protonated amine is completely stable against atmospheric CO₂ (preventing carbamate formation) and oxidation during extended storage on liquid handler decks.
Step 2: Acid Activation
Dispense 500 µL (100 µmol, 1.0 eq) of the carboxylic acid solution into a 2 mL 96-well deep-well plate.
Add 100 µL of a 1.0 M solution of HATU in DMF (100 µmol, 1.0 eq).
Add 35 µL of N,N-Diisopropylethylamine (DIPEA) (200 µmol, 2.0 eq). Allow to pre-activate for 10 minutes at room temperature.
Causality Note: The initial 2.0 equivalents of DIPEA are required exclusively to deprotonate the carboxylic acid and facilitate the formation of the active OBt ester via HATU.
Step 3: Amine Addition & In Situ Neutralization
Dispense 600 µL (120 µmol, 1.2 eq) of the 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride solution into the activated acid mixture.
Immediately add an additional 25 µL of DIPEA (144 µmol, ~1.2 eq relative to the amine).
Causality Note: This supplementary base addition is strictly required to break the HCl salt and liberate the nucleophilic free amine. Failure to add this specific equivalent will result in stalled reactions (typically <10% conversion) because the amine remains protonated and non-nucleophilic.
Step 4: Reaction Execution
Seal the plate and shake at 500 rpm for 12 hours at 25 °C.
Quench the remaining active esters with 100 µL of methanol.
Step 5: Validation & High-Throughput Purification
Self-Validation Check: Analyze a 5 µL aliquot via LC-MS. The mass spectrum should show the desired product mass without any +[M+Core Mass] peaks. The absence of bis-acylation validates the chemoselectivity of the N,N-dimethylsulfonamide group.
Filter the reaction mixtures through a 96-well Celite plate to remove insoluble urea byproducts.
Subject the filtrate to mass-directed preparative LC-MS.
Causality Note: The neutral nature of the N,N-dimethylsulfonamide ensures predictable, sharp retention times on C18 columns, avoiding the severe peak tailing and carryover issues that plague highly basic amines like DMAPA.
Conclusion
3-Amino-N,N-dimethylpropane-1-sulfonamide hydrochloride offers a superior alternative to basic alkylamines and primary sulfonamides in parallel synthesis workflows. Its exceptional chemoselectivity, favorable physicochemical profile (low HBD count, neutral tail), and bench stability as an HCl salt make it an indispensable building block for generating high-quality screening libraries, particularly in challenging oncology programs.
References
Source: National Institutes of Health (NIH)
Title: WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors
Source: Google Patents
URL
Comparative
Navigating the Landscape of Aminosulfonamides: A Technical Guide to 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals In the ever-evolving field of chemical synthesis and drug discovery, the sulfonamide functional group remains a cornerstone of medicinal chemistry. Its vers...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving field of chemical synthesis and drug discovery, the sulfonamide functional group remains a cornerstone of medicinal chemistry. Its versatile nature has led to the development of a wide array of therapeutic agents. This guide provides a comprehensive overview of a specific aliphatic sulfonamide, 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride, and explores its potential applications by drawing comparisons with structurally related compounds and the broader class of aminosulfonamides.
Introduction to 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride
3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride is a chemical compound identified by the CAS Number 91893-74-2.[1] While extensive peer-reviewed literature detailing specific applications and comparative performance data for this exact molecule is limited, its structural features—a primary amino group, a dimethylated sulfonamide, and a propyl linker—place it within the class of aminosulfonamides, a group of compounds with significant interest in medicinal chemistry.
The Aminosulfonamide Scaffold: A Building Block for Bioactivity
The broader family of aminosulfonamides has been extensively explored in drug discovery, leading to the development of various clinically significant molecules. The presence of both an amino group and a sulfonamide moiety allows for diverse biological activities. These compounds can act as bioisosteres for other functional groups, potentially improving pharmacokinetic and pharmacodynamic properties of lead compounds.
The applications of aminosulfonamides are diverse and include, but are not limited to:
Antimicrobial Agents: Sulfonamides were among the first effective antimicrobial drugs and continue to be developed for this purpose.[2][3]
Antimalarial Drugs: Certain sulfonamide derivatives have shown promise as antimalarial agents.
Cardiovascular Drugs: Derivatives have been investigated as inhibitors of cholesteryl ester transfer protein (CETP), a target for treating dyslipidemia.
Comparative Analysis and Potential Applications
Due to the limited direct experimental data on 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride, a comparative analysis with structurally similar compounds can provide insights into its potential applications.
Building block for medicinal chemistry, potential for CNS-acting agents due to the tertiary amine.
3-amino-N,N-dimethylbenzene-1-sulfonamide
Aromatic ring
Precursor for dyes, potential for antibacterial or diuretic development.[4]
N,N-dimethyl-1,3-propanediamine
Aliphatic diamine
Intermediate in the synthesis of pharmaceuticals and other chemicals.[5]
The aliphatic nature of 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride distinguishes it from its aromatic counterparts. The presence of the flexible propyl chain and the basic dimethylamino group could impart different solubility and membrane permeability characteristics, which are crucial for drug development.
Hypothesized Applications:
Based on its structure, 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride could serve as a valuable building block in the synthesis of more complex molecules. The primary amine can be readily functionalized, while the sulfonamide and dimethylamino groups can influence the overall physicochemical properties and biological activity of the resulting compounds.
One potential area of application is in the development of central nervous system (CNS) active agents. The N,N-dimethylamino moiety is a common feature in many CNS drugs, as it can facilitate crossing the blood-brain barrier.
Hypothetical Experimental Workflow: Synthesis of a Novel Derivative
To illustrate a potential application, the following is a hypothetical, step-by-step protocol for the derivatization of 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride for screening as a novel therapeutic agent. This protocol is based on standard organic synthesis techniques.
Objective: To synthesize an N-acylated derivative of 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride for biological screening.
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride in anhydrous DCM.
Basification: Add 2.2 equivalents of triethylamine to the solution to neutralize the hydrochloride salt and deprotonate the primary amine. Stir the mixture for 10 minutes at room temperature.
Acylation: Cool the reaction mixture to 0°C using an ice bath. Slowly add 1.1 equivalents of acetyl chloride dropwise.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.
Work-up: Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer.
Extraction: Extract the aqueous layer with DCM (3 x 20 mL).
Washing: Combine the organic layers and wash with brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM).
Characterization: Characterize the purified product by NMR spectroscopy to confirm its structure.
Caption: Hypothetical workflow for the N-acylation of 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride.
Conclusion
References
Google Patents. (n.d.). Process for preparing 3-amino propane sulfonic acid.
Google Patents. (n.d.). Preparation method of N, N-dimethyl-1, 3-propanediamine.
PubChem. (n.d.). 3-amino-N,N-dimethylbenzene-1-sulfonamide. Retrieved from [Link]
NextSDS. (n.d.). 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride. Retrieved from [Link]
NCI Thesaurus. (n.d.). 3-AMINO-4-HYDROXY-N,N-DIMETHYLBENZENESULFONAMIDE HYDROCHLORIDE. Retrieved from [Link]
Google Patents. (n.d.). 3-(N,N-disubstituted amino)propionamide derivatives, their preparation method and their application in medicine.
ResearchGate. (2025). Synthesis, characterization, and biological activity of some novel sulfonamide derivatives. Retrieved from [Link]
Chemsrc. (2025). 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride. Retrieved from [Link]
Girolami Group Website - University of Illinois. (2024). Compounds with Chelating 3-Dimethylamino-1-propyl Ligands as Chemical Vapor Deposition Precursors. Synthesis and Characterization. Retrieved from [Link]
PubMed Central. (n.d.). 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. Retrieved from [Link]
MDPI. (2023). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Retrieved from [Link]
Cihan University-Erbil Repository. (n.d.). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Retrieved from [Link]
PubMed. (2017). One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. Retrieved from [Link]
Preprints.org. (2021). Theoretical Investigation of some Antimalarial Sulfonamides as COVID-19 Drug Utilizing Computational Calculations and Molecular Docking Study. Retrieved from [Link]
[label="Determine Physical State\nof Waste Stream", fillcolor="#F1F3F Finalizing Segregation Diagram I've completed the DOT diagram. I've focused on clarity with color-coding and logical flow for the decision-making proc...
I've completed the DOT diagram. I've focused on clarity with color-coding and logical flow for the decision-making process. The structure starts with the waste's physical state. Then, I included the steps to containerize according to EPA regulations. I've also incorporated the incineration protocol for all waste streams. I'll make sure to verify the references.
Refining Incineration Protocols
I've been refining the incineration protocols, specifically addressing the combustion byproducts, particularly the generation of HCl, NOx, and SOx. I'm focusing on the necessary scrubber systems, and including the details about their operation. I am currently working on the detailed disposal pathway, integrating both text and the DOT diagram.
Detailing Combustion Byproducts
I'm now detailing the incineration process, specifically the sulfur and nitrogen components. Combustion generates HCl, SOx, and NOx, requiring specialized scrubber systems. I'm focusing on incorporating this into the waste disposal pathway, which includes a flowchart. I'm expanding this into detailed protocols.
Clarifying Waste Stream Decisions
I'm now revising the text for operational clarity, focusing on causality. I'm emphasizing why waste is categorized as such, e.g., organic mixtures go into halogenated waste due to the chloride ions from the hydrochloride salt, even if the solvent is non-halogenated. I am also explaining the why behind pH checks on aqueous waste, to prevent reactions. I am integrating these insights.
Assembling Final References
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Finalizing Safety Protocols
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Standard Operating Procedure: Safe Handling and Disposal of 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride
As drug development professionals and laboratory scientists, managing chemical lifecycles is just as critical as the assays we perform. 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride (CAS: 91893-74-2) is a specialized building block frequently utilized in pharmaceutical synthesis. While not acutely lethal, its unique structural properties—specifically the combination of an amine hydrochloride salt and a sulfonamide moiety—demand precise, mechanistic approaches to waste segregation and disposal [1].
This guide provides field-proven, step-by-step methodologies for the safe operational handling and environmental disposal of this compound, ensuring compliance with EPA Resource Conservation and Recovery Act (RCRA) and American Chemical Society (ACS) guidelines [2][4].
Chemical Profiling & Mechanistic Hazard Assessment
To manage a chemical safely, we must first understand the causality behind its behavior.
The Hydrochloride Factor: As a hydrochloride salt, this compound is highly water-soluble and inherently acidic in aqueous solutions. Crucially, the presence of the chloride ion dictates that any organic solvent mixture containing this compound must be classified as halogenated waste , regardless of the primary solvent used. Failing to do so can result in illegal hydrogen chloride (HCl) emissions during standard incineration.
The Sulfonamide Factor: The molecule contains both sulfur and nitrogen. Combustion of this compound yields toxic sulfur oxides (SOx) and nitrogen oxides (NOx). Therefore, standard trash or drain disposal is strictly prohibited; it requires high-temperature incineration equipped with flue-gas desulfurization and acid-gas scrubbers [3].
Target Organ Toxicity: The compound is a documented irritant (Skin Irrit. 2, Eye Irrit. 2A) and can cause narcotic effects or respiratory irritation (STOT SE 3) [1].
Table 1: Quantitative Chemical & Hazard Profile
Property
Specification
Operational Implication
CAS Number
91893-74-2
Primary identifier for waste manifests.
Molecular Formula
C5H15ClN2O2S
Contains Cl, N, and S; dictates incineration type.
Molecular Weight
202.70 g/mol
Used for molarity and neutralization calculations.
GHS Hazard Codes
H315, H319, H336
Requires nitrile gloves, safety goggles, and fume hood.
The following diagram illustrates the self-validating decision tree for segregating waste streams containing 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride.
Caption: Decision matrix for the segregation and disposal of sulfonamide hydrochloride waste streams.
Step-by-Step Methodologies
Protocol A: Satellite Accumulation Area (SAA) Setup
To comply with EPA Subpart K regulations, waste must be managed at the point of generation [4][5].
Select Containers: Use high-density polyethylene (HDPE) containers. Avoid metal containers, as the acidic nature of the hydrochloride salt in the presence of ambient moisture can cause slow corrosion.
Secondary Containment: Place all waste carboys in chemical-resistant secondary containment trays capable of holding 110% of the largest container's volume.
Labeling: Affix a hazardous waste tag before the first drop of waste is added. The label must explicitly state: "Hazardous Waste - Contains 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride (Irritant, Halogenated)" [5].
Protocol B: Liquid Waste Segregation
Because amine hydrochlorides act as weak acids, mixing them blindly with other waste streams can cause dangerous exothermic reactions.
Aqueous Waste: Before adding aqueous solutions of this chemical to a bulk aqueous waste carboy, test the pH of the solution. If the pH is below 5.5, neutralize it carefully with dilute NaOH to prevent the generation of toxic gases if the bulk container inadvertently contains sulfides or cyanides [2].
Organic Waste: Route all organic mixtures (e.g., HPLC effluent containing this compound in Methanol/Acetonitrile) directly into the Halogenated Waste container. Mechanistic Note: Even if the solvent is non-halogenated, the solute introduces chloride ions. Incinerators use different thermal profiles and scrubber routing for halogenated waste to prevent equipment degradation [3].
Protocol C: Solid Spill Cleanup & Disposal
Because it is a fine powder, sweeping can aerosolize the compound, leading to inhalation exposure (H336).
Containment: Don appropriate PPE (Nitrile gloves, safety goggles, N95/P100 particulate respirator if outside a fume hood).
Suppression: Lightly mist the spilled powder with a compatible solvent (e.g., isopropanol or water) to suppress dust formation.
Collection: Use a plastic scoop (avoid metal to prevent static discharge if flammable solvents are nearby) to transfer the dampened powder into a wide-mouth HDPE waste jar.
Decontamination: Wipe the area with a damp paper towel. Place all contaminated paper towels, gloves, and weighing boats into a solid hazardous waste bag.
Sealing: Double-tie the bag and place it in the designated solid hazardous waste drum for incineration.
Logistics and Vendor Handoff
When coordinating with your Environmental Health and Safety (EHS) department or a third-party waste disposal vendor, provide them with the specific elemental composition of the waste.
Table 2: Vendor Handoff Matrix
Waste Stream
RCRA Status
Vendor Processing Requirement
Maximum SAA Storage Time
Solid Powder
Non-Listed Hazardous
Incineration (Solid feed)
90 Days (Large Qty Generator)
Aqueous Solutions
Characteristic (if pH < 2)
Wastewater Treatment / Evaporation
90 Days (Large Qty Generator)
Organic Mixtures
Characteristic (Ignitable/Toxic)
Halogen-rated Liquid Incineration
90 Days (Large Qty Generator)
Note: While EPA Subpart K allows eligible academic entities up to 12 months of accumulation, best practice for reactive or irritating chemicals is removal within 90 to 180 days to prevent container degradation [4][5].
American Chemical Society (ACS). "Hazardous Waste and Disposal Considerations." ACS Institute. URL: [Link]
Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health Knowledge Center. URL: [Link]
American Chemical Society (ACS). "Regulation of Laboratory Waste." ACS Public Policy Statements. URL: [Link]
University of Pennsylvania EHRS. "Laboratory Chemical Waste Management Guidelines." UPenn EHRS. URL: [Link]
Handling
Personal protective equipment for handling 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride
As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates requires moving beyond generic safety data sheets. 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride (CAS: 91893...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates requires moving beyond generic safety data sheets. 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride (CAS: 91893-74-2) is a highly specific amine hydrochloride salt utilized in advanced drug development and chemical synthesis [1], [2].
To ensure laboratory safety and operational integrity, we must understand the causality behind the hazards. This guide provides a self-validating, field-proven protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.
Mechanistic Hazard Assessment
Before donning PPE, it is critical to understand why this specific compound is hazardous. 3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride presents as a crystalline solid. Its hazard profile is driven by its chemical structure [1]:
Skin Irritation 2 (H315) & Eye Irritation 2A (H319): As a hydrochloride salt, this compound is highly water-soluble. Upon contact with physiological moisture (sweat, tears, or mucous membranes), the salt dissociates, creating a localized acidic micro-environment. This rapid pH shift leads to protein denaturation and acute tissue irritation.
STOT SE 3 (H336 - May cause drowsiness or dizziness): The sulfonamide and tertiary amine moieties are pharmacologically active. If fine crystalline dust is aerosolized and inhaled, the compound can cross the alveolar membrane, leading to systemic absorption and subsequent central nervous system (CNS) depression[1].
Personal Protective Equipment (PPE) Matrix
To mitigate the specific risks outlined above, standard generic PPE is insufficient. The following matrix details the required equipment and the mechanistic rationale for each selection.
Protection Category
Recommended PPE Standard
Mechanistic Rationale
Ocular Protection
ANSI Z87.1 / EN 166 Safety Goggles (unvented)
Prevents localized acidification of ocular fluid caused by airborne hydrochloride salt dust settling in the eyes.
Dermal (Hands)
EN 374 Nitrile Gloves (≥0.11 mm thickness)
Nitrile provides superior resistance to polar salts and prevents dermal absorption of the active sulfonamide moiety.
Dermal (Body)
Flame-retardant, fluid-resistant Lab Coat
Prevents micro-particulate accumulation on personal clothing, eliminating secondary exposure routes.
Respiratory
NIOSH N95 / EN 149 FFP2 Particulate Respirator
Mandatory if handling outside of a certified fume hood to prevent inhalation of STOT SE 3-inducing crystalline dust [3].
Operational Handling Protocols
The following step-by-step methodology is designed to minimize aerosolization of the hydrochloride salt during routine laboratory operations.
Step 1: Pre-Operational Setup
Ensure the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm).
Clear the workspace of incompatible materials, particularly strong oxidizing agents and strong bases, which can violently react with the acidic hydrochloride salt [3].
Lay down an anti-static weighing mat to prevent the crystalline powder from adhering to surfaces due to static charge.
Step 2: Weighing and Transfer
Don all required PPE (Nitrile gloves, goggles, lab coat).
Use a static-dissipative spatula for transfer. Expert Insight: Metal spatulas can carry static charges that cause fine hydrochloride powders to aerosolize ("jump") upon opening the container.
Weigh the compound directly into a pre-tared, sealable vessel (e.g., a volumetric flask or centrifuge tube) rather than open weigh boats to minimize environmental exposure during transit to the analytical balance.
Step 3: Solution Preparation
Add the solvent (e.g., water, DMSO, or buffer) slowly down the side of the vessel to prevent dust kick-up.
Seal the vessel before vortexing or sonicating.
Note on pH: Because this is a hydrochloride salt, aqueous solutions will be inherently acidic. If your downstream biological assay requires a neutral pH, anticipate the need to titrate the solution with a mild base (e.g., 0.1M NaOH) post-dissolution.
Spill Response and Disposal Plans
Sulfonamide derivatives and their salts must be treated as hazardous chemical waste. They cannot be disposed of in standard aqueous drains or municipal solid waste [3].
Immediate Spill Response Protocol:
Isolate: Evacuate personnel from the immediate vicinity if a large quantity of dust is generated.
Contain: Do not dry-sweep the powder, as this will aerosolize the STOT SE 3 hazard. Instead, cover the spill with slightly dampened absorbent paper or an inert absorbent material (e.g., sand or vermiculite) [3].
Decontaminate: Wipe the area with a mild alkaline solution (e.g., 1% sodium bicarbonate) to neutralize residual hydrochloride salts, followed by a water rinse.
RCRA/EPA Compliant Waste Disposal:
Solid Waste: Place all contaminated weigh boats, spatulas, and spill cleanup materials into a sealable, chemically compatible waste container. Label as "Hazardous Solid Waste: Sulfonamide Hydrochloride Salt."
Aqueous Waste: Collect all dissolved waste in a dedicated halogenated/acidic aqueous waste carboy. Ensure the waste profile clearly indicates the presence of an amine hydrochloride to prevent incompatible mixing by your environmental health and safety (EHS) team [3].
Safety Workflow Visualization
Workflow for the safe handling and disposal of sulfonamide hydrochloride salts.
References
NextSDS Database. "3-amino-N,N-dimethylpropane-1-sulfonamide hydrochloride — Chemical Substance Information." NextSDS. Available at:[Link]
AccelaChem. "91893-74-2, 3-Amino-N,N-dimethylpropane-1-sulfonamide Hydrochloride Product Specifications." AccelaChem. Available at:[Link]
Cole-Parmer. "Material Safety Data Sheet - Sulfonamide hydrochloride handling and disposal." Cole-Parmer. Available at:[Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.